Technical Documentation Center

Pemetrexed-1-methyl Ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pemetrexed-1-methyl Ester
  • CAS: 1265908-63-1

Core Science & Biosynthesis

Foundational

Difference between Pemetrexed-1-methyl Ester and Pemetrexed-5-methyl Ester

This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between the 1-methyl (alpha) and 5-methyl (gamma) esters of Pemetrexed. Executive Summary In the development of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between the 1-methyl (alpha) and 5-methyl (gamma) esters of Pemetrexed.

Executive Summary

In the development of Pemetrexed (Alimta®), a multi-targeted antifolate, the control of ester impurities is critical for both Chemistry, Manufacturing, and Controls (CMC) compliance and pharmacological efficacy. While Pemetrexed Disodium is the active pharmaceutical ingredient (API), methyl ester derivatives often arise as process-related impurities or degradation products.[1]

The distinction between Pemetrexed 1-methyl ester (


-isomer)  and Pemetrexed 5-methyl ester (

-isomer)
is not merely academic; it dictates the molecule's ability to undergo polyglutamylation—a requisite step for intracellular retention and cytotoxic potency.[] This guide delineates the structural divergence, synthetic origins, analytical resolution, and biological consequences of these specific isomers.

Part 1: Structural & Mechanistic Divergence[2]

Pemetrexed is composed of a pyrrolo[2,3-d]pyrimidine scaffold linked to a benzoyl group, which is further coupled to L-glutamic acid.[1][3] The glutamic acid moiety contains two carboxylic acid groups, designated as


 (C1) and 

(C5).
Nomenclature and Topology
  • Pemetrexed 1-methyl ester (

    
    -isomer):  Methylation occurs at the C1 carboxyl group (adjacent to the amide bond).[] This position is sterically hindered and electronically influenced by the electron-withdrawing amide nitrogen.[]
    
  • Pemetrexed 5-methyl ester (

    
    -isomer):  Methylation occurs at the terminal C5 carboxyl group.[] This position is sterically accessible and chemically behaves like a standard aliphatic carboxylic acid.[]
    
Visualization of Isomeric Pathways

The following diagram illustrates the structural bifurcation and the critical biological checkpoint (FPGS) that differentiates the two isomers.

Pemetrexed_Isomers Core Pemetrexed Scaffold (Pyrrolo-pyrimidine + Benzoyl) Glut L-Glutamic Acid Moiety Core->Glut Coupling Alpha 1-Methyl Ester (Alpha) (C1 Blocked) Glut->Alpha Methylation @ C1 Gamma 5-Methyl Ester (Gamma) (C5 Blocked) Glut->Gamma Methylation @ C5 FPGS FPGS Enzyme (Polyglutamylation) Alpha->FPGS Substrate? (Steric Interference) Gamma->FPGS BLOCKED (No Reaction Site) Efflux Rapid Efflux (Low Potency) Gamma->Efflux Cannot Polyglutamate Retention Intracellular Retention (High Potency) FPGS->Retention Polyglutamate Chain Formation

Figure 1: Structural divergence and functional consequence of Pemetrexed methyl esters.[] The Gamma-ester specifically blocks the site required for polyglutamylation.

Part 2: Synthetic Origins & Kinetics[2]

Understanding the formation of these esters requires analyzing the hydrolysis kinetics of the Pemetrexed Diethyl Ester (the standard synthetic intermediate).

Hydrolysis Kinetics (Saponification)

Pemetrexed is typically synthesized by coupling the pteroic acid core with L-glutamic acid diethyl ester, followed by basic hydrolysis (NaOH) to remove the ethyl groups. Methyl esters appear if methanol is used as a solvent (transesterification) or if dimethyl glutamate is used as a starting material.

  • Gamma-Position (C5): Less sterically hindered.[] Hydrolyzes rapidly under basic conditions.[]

  • Alpha-Position (C1): Sterically hindered by the adjacent benzamide group.[] Hydrolyzes slowly .[]

Causality: During incomplete hydrolysis, the 1-methyl ester (alpha) is the statistically dominant impurity because the gamma-ester is cleaved first.[] Conversely, during esterification (e.g., in acidic methanol), the 5-methyl ester (gamma) forms faster due to higher accessibility.

Comparison Data Table
Feature1-Methyl Ester (Alpha)5-Methyl Ester (Gamma)
Position C1 (Proximal to Amide)C5 (Distal/Terminal)
Steric Hindrance HighLow
Formation (Hydrolysis) Persistent Intermediate (Slow to hydrolyze)Transient Intermediate (Fast to hydrolyze)
Formation (Esterification) SlowFast
pKa of Remaining Acid ~4.0 (Gamma-COOH is free)~2.1 (Alpha-COOH is free)

Part 3: Analytical Resolution (HPLC)

Separating these isomers is a critical quality attribute. Due to the proximity of the alpha-carboxyl to the chiral center and the amide bond, the two isomers exhibit distinct physicochemical properties.

Separation Mechanism

The separation is driven by the ionization state of the remaining free carboxylic acid.

  • 5-Methyl Ester: Contains a free

    
    -COOH.[1][] This group is more acidic (lower pKa) due to the electron-withdrawing effect of the adjacent amide. At pH 3-4, it is more ionized (polar).[]
    
  • 1-Methyl Ester: Contains a free

    
    -COOH.[1][] This group is less acidic (higher pKa). At pH 3-4, it is less ionized (more hydrophobic) and capable of intramolecular hydrogen bonding.[1]
    

Result: On standard C18 columns with acidic buffers, the 1-methyl ester typically elutes after the 5-methyl ester .[]

Validated HPLC Protocol
  • Column: C18 (e.g., Zorbax SB-C18 or equivalent), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 0.02M Phosphate Buffer (pH 3.5).

  • Mobile Phase B: Acetonitrile.[][4][5]

  • Gradient: 10% B to 40% B over 20 minutes.

  • Detection: UV at 225 nm (max absorption of the pyrrolopyrimidine core).

Analytical_Workflow Sample Crude Pemetrexed Sample HPLC RP-HPLC (C18, pH 3.5) Sample->HPLC Peak1 Peak 1 (Early Elution) More Polar HPLC->Peak1 Peak2 Peak 2 (Late Elution) Less Polar HPLC->Peak2 ID1 Identify: 5-Methyl Ester (Free Alpha-COOH ionized) Peak1->ID1 ID2 Identify: 1-Methyl Ester (Free Gamma-COOH protonated) Peak2->ID2

Figure 2: Analytical decision tree for isomer identification based on reverse-phase elution logic.

Part 4: Biological & Pharmacological Implications[2][3]

The most profound difference lies in the interaction with Folylpolyglutamate Synthetase (FPGS) .

The FPGS "Trap" Mechanism

Pemetrexed is a prodrug in the sense that it must be polyglutamylated intracellularly to be retained and achieve nanomolar inhibitory constants (Ki) against Thymidylate Synthase (TS).

  • Mechanism: FPGS adds glutamate residues to the gamma-carboxyl group of folates/antifolates.[]

  • 5-Methyl Ester Impact: By blocking the gamma-position, this isomer cannot be polyglutamylated .[] It acts as a chain terminator.[] While it may enter the cell via the Reduced Folate Carrier (RFC), it is rapidly effluxed and fails to accumulate. It is essentially pharmacologically inert in vivo despite potential in vitro enzyme inhibition.[]

  • 1-Methyl Ester Impact: The gamma-position is free, theoretically allowing polyglutamylation.[] However, the methylation at the alpha-position alters the binding affinity to the RFC transporter and the active sites of TS and DHFR, which rely on the specific electrostatic footprint of the alpha-carboxyl.

Toxicity Profile

Regulatory bodies (FDA/EMA) classify these esters as process impurities. However, the 5-methyl ester poses a specific risk of "silent resistance"—it competes for transport but provides no therapeutic retention, potentially reducing the efficacy of the dose without triggering standard toxicity markers.

References

  • Eli Lilly and Company. (2004).[1][][3] Alimta (Pemetrexed Disodium) Prescribing Information.[1][6] FDA Access Data.[] [Link]

  • Hemchand, S., et al. (2019).[1] "A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances." Journal of Drug Delivery and Therapeutics, 9(3). [Link]

  • Goldman, I. D., & Zhao, R. (2002).[1] "Molecular, biochemical, and cellular pharmacology of pemetrexed." Seminars in Oncology, 29(6 Suppl 18), 3-17.[1] [Link]

  • Popiołek, Ł., et al. (2015).[1] "Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium." Molecules, 20(6), 10009-10024.[1] [Link][1]

  • European Medicines Agency. (2004).[1][] Scientific Discussion: Alimta.[Link]

Sources

Exploratory

Technical Guide: Identification and Control of Pemetrexed Ester Impurities

Topic: Identification of Pemetrexed Ester Impurities in Pharmaceutical Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Process Chemists Executive Summary Pemetrexed Diso...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of Pemetrexed Ester Impurities in Pharmaceutical Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Process Chemists

Executive Summary

Pemetrexed Disodium is a multitargeted antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. Its synthesis typically involves the peptide coupling of a pyrrolopyrimidine-based benzoic acid derivative with a glutamic acid diester, followed by saponification.

The Critical Challenge: The saponification step is thermodynamically driven but kinetically sensitive. Incomplete hydrolysis leads to the persistence of Pemetrexed Diethyl (or Dimethyl) Esters and the formation of Mono-ester intermediates . These impurities are structurally homologous to the API, making chromatographic separation difficult and requiring precise analytical control strategies.

This guide details the synthetic origins of these ester impurities, their structural characterization via LC-MS/NMR, and validated protocols for their identification and control.

Synthetic Genesis: The Origin of Ester Impurities[1]

The generation of ester impurities is intrinsic to the "Convergent Synthesis" route of Pemetrexed. The core coupling reaction utilizes CDMT (2-chloro-4,6-dimethoxytriazine) to activate the benzoic acid precursor, which is then condensed with L-Glutamic Acid Diethyl Ester (or Dimethyl Ester).

The Reaction Mechanism
  • Activation: The pyrrolopyrimidine benzoic acid is activated by CDMT/NMM to form an active ester.[1]

  • Coupling: This reacts with L-Glutamic Acid Diethyl Ester to form Pemetrexed Diethyl Ester (Intermediate).

  • Hydrolysis (Saponification): The diester is treated with NaOH to cleave the ethyl groups, yielding Pemetrexed Disodium.

Failure Mode: If the saponification pH (<11) or temperature (<20°C) is insufficient, or if reaction time is too short, the reaction stalls at the Mono-ethyl ester stage (Alpha or Gamma position) or leaves residual Diethyl ester .

Pathway Visualization

The following diagram illustrates the stepwise hydrolysis and the branching points where impurities are isolated.

Pemetrexed_Synthesis Precursors Precursors: Benzoic Acid Deriv. + Diethyl L-Glutamate Pem_Diester Intermediate: Pemetrexed Diethyl Ester Precursors->Pem_Diester CDMT, NMM Peptide Coupling Pem_Mono_Alpha Impurity: Alpha-Monoethyl Ester Pem_Diester->Pem_Mono_Alpha Partial Hydrolysis (Kinetic Product) Pem_Mono_Gamma Impurity: Gamma-Monoethyl Ester Pem_Diester->Pem_Mono_Gamma Partial Hydrolysis Pem_Disodium Target API: Pemetrexed Disodium Pem_Diester->Pem_Disodium Ideal Pathway Pem_Mono_Alpha->Pem_Disodium NaOH, pH > 12 Full Saponification Pem_Mono_Gamma->Pem_Disodium NaOH, pH > 12

Figure 1: Synthetic pathway showing the genesis of ester impurities during the saponification of Pemetrexed Diethyl Ester.

The Impurity Profile

The specific ester impurities encountered depend on the alkyl group of the glutamate starting material (Ethyl vs. Methyl).

Table 1: Key Ester Impurities in Pemetrexed Synthesis[2]
Impurity NameStructure DescriptionOriginRRT (Approx)*
Pemetrexed Diethyl Ester Both carboxyl groups of glutamate are ethylated.Unreacted Intermediate~1.8 - 2.1
Pemetrexed Dimethyl Ester Both carboxyl groups are methylated.Unreacted Intermediate (if Methyl ester used)~1.7 - 2.0
Alpha-Monoethyl Ester Ethyl group remains on the

-COOH;

-COOH is free acid.
Incomplete Saponification~1.2 - 1.4
Gamma-Monoethyl Ester Ethyl group remains on the

-COOH;

-COOH is free acid.
Incomplete Saponification~1.3 - 1.5
N-Methyl Impurity Methylation of the pyrrolo[2,3-d]pyrimidine ring.Side reaction with CDMT/NMM~1.1

Note: Relative Retention Times (RRT) vary based on column C8/C18 and mobile phase pH.

Analytical Identification Protocols

Distinguishing between the alpha and gamma mono-esters and the diester requires a high-resolution separation method because their UV spectra are nearly identical to the API.

Protocol A: HPLC-UV Routine Monitoring

This method is designed for Process Control (IPC) to ensure the saponification reaction is complete before workup.

  • Column: Zorbax SB-C8 (250 x 4.6 mm, 5 µm) or equivalent. Note: C8 is often preferred over C18 for better peak shape of polar antifolates.

  • Mobile Phase A: 0.03% Trifluoroacetic Acid (TFA) in Water.[2]

  • Mobile Phase B: 0.025% TFA in Acetonitrile.[2]

  • Gradient:

    • 0 min: 5% B

    • 30 min: 40% B

    • 40 min: 40% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 228 nm (or 250 nm).

  • Temperature: 25°C.

Causality of Choice: Acidic mobile phase (TFA) suppresses the ionization of the carboxylic acids, increasing retention of the polar API and improving resolution from the hydrophobic ester impurities.

Protocol B: LC-MS/MS for Structural Elucidation

When a new impurity peak appears, mass spectrometry is required to confirm if it is a mono- or di-ester.

  • System: Q-TOF or Triple Quadrupole MS coupled with UPLC.

  • Ionization: ESI Positive Mode (+ve).

  • Mobile Phase: Replace TFA with 10mM Ammonium Formate (pH 3.5) to avoid ion suppression.

  • Fragmentation Logic:

    • Pemetrexed (Free Acid): [M+H]+ = 428.

    • Mono-Methyl Ester: [M+H]+ = 442 (+14 Da shift).

    • Mono-Ethyl Ester: [M+H]+ = 456 (+28 Da shift).

    • Diethyl Ester: [M+H]+ = 484 (+56 Da shift).

Differentiation of Isomers (Alpha vs Gamma): MS alone cannot easily distinguish Alpha from Gamma monoesters.

  • Technique: 1H NMR is required for definitive assignment.

  • Signal: Look for the chemical shift of the glutamate

    
    -proton. Esterification at the 
    
    
    
    -COOH causes a downfield shift (~4.3-4.5 ppm) compared to the free acid, whereas
    
    
    -esterification affects the
    
    
    -methylene protons.

Identification Workflow Visualization

The following decision tree outlines the logical steps for identifying an unknown impurity in the Pemetrexed bulk drug substance.

Impurity_ID_Workflow Start Unknown Impurity Peak in HPLC IPC Check_RRT Check RRT vs Known Standards Start->Check_RRT Match Matches Standard? Check_RRT->Match Quantify Quantify & Release Match->Quantify Yes LCMS Run LC-MS/MS (ESI+) Match->LCMS No Mass_Shift Analyze Mass Shift (Delta M) LCMS->Mass_Shift Plus_14_28 +14 (Me) or +28 (Et) Mono-Ester Mass_Shift->Plus_14_28 Mono Plus_28_56 +28 (Di-Me) or +56 (Di-Et) Di-Ester Mass_Shift->Plus_28_56 Di Isolation Preparative Isolation Plus_14_28->Isolation NMR 1H / 13C NMR (Regio-isomer ID) Isolation->NMR Final_ID Confirm Structure: Alpha vs Gamma NMR->Final_ID

Figure 2: Analytical workflow for the isolation and structural elucidation of unknown Pemetrexed ester impurities.

References

  • Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium. Source: National Institutes of Health (PMC). URL:[Link]

  • Determination of Related Substances in Pemetrexed Disodium by HPLC. Source: Pharmaceutical Technology.[4][5] URL:[Link]

  • Determination of the Source of the N-Methyl Impurity in the Synthesis of Pemetrexed Disodium Heptahydrate. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

  • Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology. Source: Journal of Pharmaceutical and Biomedical Analysis (via ScienceDirect). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategic Synthesis and Isolation of Pemetrexed-1-methyl Ester Reference Standard

Abstract This document provides a comprehensive guide to the synthesis, isolation, and characterization of Pemetrexed-1-methyl Ester, a critical reference standard for the quality control of the multitargeted antifolate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis, isolation, and characterization of Pemetrexed-1-methyl Ester, a critical reference standard for the quality control of the multitargeted antifolate drug, Pemetrexed. The strategic synthesis leverages orthogonal protecting groups on an L-glutamic acid backbone to achieve selective mono-esterification. Detailed, step-by-step protocols for the chemical synthesis, chromatographic purification, and analytical characterization are presented to ensure the generation of a high-purity reference material essential for regulatory compliance and drug safety assessment.

Introduction: The Role of Pemetrexed and its Reference Standards

Pemetrexed is a potent antifolate agent that disrupts folate-dependent metabolic processes crucial for cell replication by inhibiting key enzymes such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1] This mechanism of action makes it a cornerstone in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.[2][3]

The synthesis of Pemetrexed involves the coupling of a complex pyrrolo[2,3-d]pyrimidine core with the diethyl ester of L-glutamic acid, followed by saponification of the ester groups.[1][4] This multi-step process can generate various process-related impurities, including isomers and incompletely hydrolyzed ester intermediates. One such potential impurity is Pemetrexed-1-methyl Ester (or the corresponding ethyl ester if ethanol is used). The presence of such impurities, even in trace amounts, can impact the safety and efficacy of the final active pharmaceutical ingredient (API).

Therefore, the availability of highly characterized reference standards for these potential impurities is not merely a technical requirement but a fundamental component of a robust quality control strategy.[5][6] This application note details a reliable method for the synthesis and isolation of Pemetrexed-1-methyl Ester to serve this critical analytical need.

Scientific Rationale: A Strategy of Orthogonal Protection

The primary challenge in synthesizing Pemetrexed-1-methyl Ester is the selective esterification of the α-carboxylic acid of the L-glutamic acid moiety while leaving the γ-carboxylic acid free. Direct mono-esterification of Pemetrexed is impractical due to poor selectivity. Our strategy, therefore, begins with a selectively protected L-glutamic acid derivative.

The chosen synthetic pathway employs an orthogonal protecting group strategy, which is a cornerstone of modern organic synthesis. We protect the γ-carboxyl group with a tert-butyl (tBu) ester, which is labile under mild acidic conditions. The α-carboxyl group is then converted to the desired methyl ester, which is stable under these same acidic conditions. This differentially protected intermediate is then coupled with the Pemetrexed core, followed by selective deprotection of the tBu group to yield the target molecule.

Visualizing the Synthetic Strategy

cluster_0 Step 1: Selective Protection of L-Glutamic Acid cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Selective Deprotection & Purification A L-Glutamic Acid B L-Glutamic acid γ-tert-butyl ester A->B  tBuOH, H+ C N-Boc-L-Glutamic acid γ-tert-butyl ester B->C  Boc₂O D N-Boc-L-Glutamic acid α-methyl γ-tert-butyl ester C->D  CH₃I, K₂CO₃ E L-Glutamic acid α-methyl γ-tert-butyl ester D->E  TFA/DCM G Pemetrexed-1-methyl-5-tert-butyl diester E->G  HATU, DIPEA F Pemetrexed Core Acid (4-[2-(2-amino-4-oxo-1H-pyrrolo [2,3-d]pyrimidin-5-yl)ethyl]benzoic acid) F->G H Pemetrexed-1-methyl Ester (Crude) G->H  TFA/DCM I Purified Reference Standard H->I  Flash Chromatography

Caption: Synthetic pathway for Pemetrexed-1-methyl Ester.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment.

Protocol 1: Synthesis of L-Glutamic acid α-methyl γ-tert-butyl ester

This multi-step preparation of the key intermediate is critical for the success of the overall synthesis.

  • γ-tert-butylation: L-Glutamic acid is reacted with isobutylene in the presence of a strong acid catalyst (e.g., H₂SO₄) to selectively form the γ-tert-butyl ester. The α-amino group directs the bulky esterification to the more sterically accessible γ-position.

  • N-protection: The resulting L-Glutamic acid γ-tert-butyl ester is then protected at the amino group using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield N-Boc-L-Glutamic acid γ-tert-butyl ester.

  • α-methylation: The free α-carboxylic acid is esterified using methyl iodide and a mild base like potassium carbonate in DMF. This step yields the fully protected intermediate, N-Boc-L-Glutamic acid α-methyl γ-tert-butyl ester.

  • N-deprotection: The Boc protecting group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).[7] The tert-butyl ester and methyl ester remain intact under these conditions. The resulting amine salt is neutralized during workup to provide the key intermediate for the coupling reaction.[8]

Protocol 2: Coupling to the Pemetrexed Core
  • Activation: To a solution of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 20 minutes to form the activated ester.

  • Coupling: Add a solution of L-Glutamic acid α-methyl γ-tert-butyl ester (1.2 eq) in DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress by HPLC or TLC until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Pemetrexed-1-methyl-5-tert-butyl diester.

Protocol 3: Selective Deprotection and Isolation
  • Deprotection: Dissolve the crude diester from the previous step in a 1:1 mixture of DCM and TFA.

  • Reaction: Stir the solution at room temperature for 2-4 hours. The TFA will cleave the tert-butyl ester while leaving the methyl ester intact.[7]

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene several times to ensure complete removal of TFA.

  • Purification (Flash Column Chromatography):

    • Adsorbent: Silica gel (230-400 mesh). A common rule of thumb is to use a 70:1 ratio of silica gel to crude product by weight.[9]

    • Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). The optimal gradient should be determined by TLC analysis.

    • Procedure: a. Dry-load the crude product onto a small amount of silica gel. b. Pack the column with silica gel in the initial eluent (e.g., 100% DCM). c. Carefully add the dry-loaded sample to the top of the column. d. Begin elution with the gradient system, collecting fractions. e. Monitor the fractions by TLC or HPLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Pemetrexed-1-methyl Ester as a solid. Dry under high vacuum.

Characterization and Quality Control

The identity and purity of the synthesized reference standard must be rigorously confirmed.

Overall Workflow Diagram

Start Starting Materials Synthesis Chemical Synthesis (Protocols 1 & 2) Start->Synthesis Deprotection Selective Deprotection (Protocol 3) Synthesis->Deprotection Purification Flash Column Chromatography Deprotection->Purification Characterization Purity & Identity Confirmation (HPLC, MS, NMR) Purification->Characterization Final Certified Reference Standard Characterization->Final

Caption: From synthesis to certified reference standard.

Data Presentation: Expected Analytical Results

The following tables summarize the expected analytical data for the purified Pemetrexed-1-methyl Ester.

Table 1: HPLC Purity Analysis

ParameterSpecification
Column Zorbax® SB-C8, 15 cm x 4.6 mm, 3.5-µm
Mobile Phase Gradient of Acetonitrile and a phosphate buffer (pH ~3.8)
Detection UV at 250 nm[10]
Purity ≥ 98.0%
Related Impurities Each individual impurity ≤ 0.5%

Table 2: Mass Spectrometry Data

Ionization ModeExpected Mass [M+H]⁺Key Fragments
ESI-MS442.16Fragments corresponding to the loss of the methyl ester group, cleavage of the glutamate side chain, and fragmentation of the pyrrolo[2,3-d]pyrimidine core.

Table 3: ¹H-NMR Spectroscopy Data (Expected Chemical Shifts)

Proton AssignmentExpected Chemical Shift (δ, ppm)
Methyl Ester (-OCH₃)~3.6 - 3.7
Glutamate α-CH~4.5 - 4.6
Aromatic Protons~7.0 - 8.0
Pyrrolo[2,3-d]pyrimidine Protons~6.5 - 7.5
Aliphatic Chain Protons~2.0 - 3.0

Note: Spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆. Final assignments must be confirmed by 2D NMR experiments (e.g., COSY, HSQC).[5]

Conclusion

The synthesis and rigorous characterization of potential process-related impurities are indispensable for the development of safe and effective pharmaceuticals. The Pemetrexed-1-methyl Ester reference standard, synthesized via the strategic application of orthogonal protecting groups, serves as a vital tool for the analytical validation of Pemetrexed API. The protocols outlined in this document provide a robust and reproducible pathway to obtaining this high-purity material, thereby supporting quality assurance and regulatory compliance in the pharmaceutical industry.

References

  • Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry.[Link]

  • Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules.[Link]

  • Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. PMC.[Link]

  • A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester.
  • Synthesis and physicochemical characterization of the impurities and the key intermediate of pemetrexed disodium, an anticancer drug. ResearchGate.[Link]

  • Biochemical Pharmacology of Pemetrexed. CancerNetwork.[Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.[Link]

  • A novel process for the synthesis of pemetrexed disodium salt.
  • A kind of purification method of pemetrexed intermediate.
  • Method for purifying high-purity pemetrexed disodium.
  • New pemetrexed-peptide conjugates: synthesis, characterization and in vitro cytostatic effect on non-small cell lung carcinoma (NCI-H358) and human leukemia (HL-60) cells. PubMed.[Link]

  • Purification method of pemetrexed intermediate.

Sources

Method

Application Note &amp; Protocol: Selective Synthesis of Pemetrexed-1-methyl Ester

Abstract This document provides a comprehensive guide for the selective synthesis of Pemetrexed-1-methyl Ester from Pemetrexed diacid. Pemetrexed, a multi-targeted antifolate agent, possesses two carboxylic acid moieties...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective synthesis of Pemetrexed-1-methyl Ester from Pemetrexed diacid. Pemetrexed, a multi-targeted antifolate agent, possesses two carboxylic acid moieties derived from its L-glutamic acid component.[1] This protocol details a controlled Fischer-Speier esterification method designed to preferentially yield the α-monoester. The narrative emphasizes the chemical principles governing the reaction, potential challenges such as the concurrent formation of the di-ester, and robust methodologies for reaction monitoring, purification, and characterization. This guide is intended for researchers in medicinal chemistry and drug development requiring access to this specific derivative for further synthetic elaboration or biological evaluation.

Introduction and Scientific Background

Pemetrexed is a cornerstone therapeutic for malignant pleural mesothelioma and non-squamous non-small cell lung cancer.[2] Its mechanism of action involves the inhibition of multiple key enzymes in the folate pathway, thereby disrupting the synthesis of purine and pyrimidine nucleotides essential for DNA and RNA replication.[1][3] The structure of Pemetrexed incorporates an L-glutamic acid moiety, which presents two distinct carboxylic acid groups (α and γ).

The selective esterification of one of these groups, specifically to form the Pemetrexed-1-methyl Ester (the α-ester), can be a critical step for several research applications:

  • Prodrug Development: Modifying the polarity of the molecule can alter its pharmacokinetic profile.

  • Synthetic Intermediary: The remaining free carboxylic acid can be used for subsequent coupling reactions to create novel conjugates or derivatives.

  • Analytical Standard: Pure mono-ester is essential for quantifying its presence as a potential impurity or metabolite in related preparations.

The primary challenge in this synthesis is achieving selectivity. Standard esterification conditions often lead to a mixture of the starting diacid, the desired mono-ester, and the Pemetrexed dimethyl ester. This protocol leverages the principles of the Fischer-Speier esterification, utilizing a strong acid catalyst in an anhydrous alcohol solvent.[4][5] The reaction is carefully controlled and followed by a rigorous purification strategy to isolate the target compound.

Mechanistic Rationale: Fischer-Speier Esterification

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution.[6] The key steps are:

  • Protonation of the Carbonyl: The acid catalyst (HCl) protonates the carbonyl oxygen of one of the carboxylic acid groups, significantly increasing the electrophilicity of the carbonyl carbon.[7]

  • Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.[6]

  • Tetrahedral Intermediate Formation: This results in a tetrahedral intermediate.

  • Proton Transfer & Water Elimination: A proton is transferred to one of the hydroxyl groups, forming a good leaving group (H₂O). The elimination of water, driven by the reformation of the carbonyl double bond, yields the protonated ester.

  • Deprotonation: The final step is the deprotonation of the ester to regenerate the acid catalyst and yield the final product.

The use of anhydrous methanol as the solvent is critical; it serves as the nucleophilic reagent and drives the reaction equilibrium toward the products by mass action, in accordance with Le Châtelier's principle.[4]

Experimental Protocol: Synthesis and Purification

This protocol outlines the complete workflow from starting material to the purified and characterized final product.

Materials and Equipment
Reagent / MaterialGradeSupplier ExampleNotes
Pemetrexed>98% PuritySigma-AldrichEnsure diacid form is used.
Methanol (Anhydrous)ACS Grade, <0.005% H₂OFisher ScientificEssential for driving the reaction equilibrium. Use a freshly opened bottle or dry over molecular sieves.
Acetyl ChlorideReagent GradeAlfa AesarUsed to generate anhydrous HCl in methanol. Handle in a fume hood.
Dichloromethane (DCM)HPLC GradeVWRFor extraction and chromatography.
Ethyl AcetateHPLC GradeVWRFor chromatography.
Saturated Sodium Bicarbonate-Lab PreparedFor neutralization.
Brine (Saturated NaCl)-Lab PreparedFor washing during extraction.
Anhydrous Sodium SulfateReagent GradeSigma-AldrichFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor flash column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Standard Glassware--Round-bottom flasks, condenser, separatory funnel, etc.
Magnetic Stirrer/Hotplate--
Rotary Evaporator--For solvent removal.
High-Performance Liquid Chromatography (HPLC) System-Waters, AgilentFor reaction monitoring and final purity analysis.

Safety Precautions: Pemetrexed is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, within a certified chemical fume hood. Acetyl chloride is corrosive and reacts violently with water; handle with extreme care.

Workflow Diagram

SynthesisWorkflow prep Step 1: Prepare Anhydrous Methanolic HCl react Step 2: Esterification Reaction (Pemetrexed + MeOH/HCl) prep->react Add Catalyst monitor Step 3: Reaction Monitoring (TLC / HPLC) react->monitor Sample Periodically monitor->react Continue if incomplete workup Step 4: Aqueous Workup & Extraction monitor->workup Proceed upon completion purify Step 5: Purification (Flash Chromatography) workup->purify Crude Product analyze Step 6: Characterization (HPLC, MS, NMR) purify->analyze Isolated Fractions product Final Product: Pemetrexed-1-methyl Ester analyze->product Purity >95%

Caption: Workflow for the synthesis and purification of Pemetrexed-1-methyl Ester.

Step-by-Step Procedure

Step 1: Preparation of 1.25 M Anhydrous Methanolic HCl

  • In a fume hood, place a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube in an ice-water bath.

  • Add 150 mL of anhydrous methanol to the flask.

  • While stirring vigorously, slowly add 13.7 mL of acetyl chloride dropwise via syringe over 20 minutes.

    • Causality: Acetyl chloride reacts with methanol to generate anhydrous HCl and methyl acetate. This in-situ generation avoids introducing water, which would inhibit the esterification.[8] This solution should be prepared fresh and used promptly.

Step 2: Esterification Reaction

  • To a 250 mL round-bottom flask, add Pemetrexed (4.27 g, 10.0 mmol).

  • Add 100 mL of the freshly prepared 1.25 M methanolic HCl solution.

  • Equip the flask with a reflux condenser and a drying tube.

  • Heat the reaction mixture to a gentle reflux (approx. 65°C) using a heating mantle.

  • Maintain the reflux with stirring for 4-6 hours.

    • Insight: The reaction is an equilibrium. While reflux increases the rate, prolonged heating can lead to degradation.[9][10] Monitoring is crucial to determine the optimal endpoint where the mono-ester concentration is maximized relative to the di-ester and starting material.

Step 3: Reaction Monitoring

  • Every hour, withdraw a small aliquot (approx. 50 µL) of the reaction mixture.

  • Neutralize the aliquot with a drop of saturated NaHCO₃ solution.

  • Spot the neutralized sample on a TLC plate.

  • Develop the plate using a mobile phase of Dichloromethane:Methanol (9:1 v/v) with 0.5% acetic acid.

  • Visualize under UV light (254 nm). The Rƒ values will be approximately: Pemetrexed (baseline) < Pemetrexed-1-methyl Ester < Pemetrexed dimethyl ester.

  • Alternatively, dilute the aliquot and analyze by RP-HPLC.[11] Monitor for the emergence of two new product peaks corresponding to the mono- and di-esters.

Step 4: Aqueous Workup and Extraction

  • Once the reaction has reached the desired conversion, cool the flask to room temperature.

  • Carefully concentrate the reaction mixture to dryness using a rotary evaporator.

  • Re-dissolve the resulting residue in a mixture of 150 mL of ethyl acetate and 100 mL of water.

  • Transfer the mixture to a separatory funnel. Carefully add saturated NaHCO₃ solution dropwise until effervescence ceases and the aqueous layer is neutral (pH ~7-8).

  • Separate the layers. Extract the aqueous layer two more times with 100 mL portions of ethyl acetate.

    • Rationale: The ester products will have greater solubility in the organic phase (ethyl acetate) than the starting diacid salt form in the neutral aqueous phase.

  • Combine all organic layers. Wash with 100 mL of brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid or viscous oil.

Step 5: Purification by Flash Column Chromatography

  • Prepare a silica gel column using a slurry packing method with a starting eluent of 100% dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elute the column using a gradient solvent system, starting with 100% DCM and gradually increasing the polarity by adding methanol. A typical gradient might be from 0% to 5% methanol in DCM.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure Pemetrexed-1-methyl Ester.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford the final product.

Step 6: Characterization and Analysis

  • Purity Assessment: Determine the final purity using a validated RP-HPLC method.[12][13] The mobile phase could consist of a gradient of acetonitrile and a phosphate or formate buffer.

  • Identity Confirmation:

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight. Pemetrexed (C₂₀H₂₁N₅O₆): MW = 427.15. Expected [M+H]⁺ for Pemetrexed-1-methyl Ester (C₂₁H₂₃N₅O₆): 442.17.

    • NMR Spectroscopy: In ¹H NMR (in DMSO-d₆), the key diagnostic signal will be a new singlet integrating to 3 protons around 3.6-3.7 ppm, corresponding to the methyl ester group. The characteristic signals of the Pemetrexed backbone should remain.

Discussion and Troubleshooting

  • Primary Challenge - Selectivity: The formation of Pemetrexed dimethyl ester is the most significant side reaction. The protocol aims to minimize this by using a controlled reaction time. If the di-ester is the major product, reduce the reflux time or reaction temperature on subsequent attempts. The purification step is designed to effectively separate these species.

  • Degradation: Pemetrexed can undergo oxidation or hydrolysis under harsh conditions.[9][14] The use of anhydrous conditions and moderate temperatures helps mitigate this. The workup should be performed without unnecessary delays.

  • Low Yield: If the reaction stalls with significant starting material remaining, ensure the methanolic HCl was prepared correctly and is anhydrous. An older bottle of methanol or exposure of the catalyst solution to air can introduce water and hinder the reaction.

  • Purification Issues: If the mono- and di-esters co-elute during chromatography, a shallower solvent gradient or a different solvent system (e.g., ethyl acetate/hexanes with methanol) may be required for better resolution.

Conclusion

This application note provides a robust and scientifically grounded protocol for the synthesis of Pemetrexed-1-methyl Ester. By understanding the underlying chemical principles of Fischer-Speier esterification and acknowledging the inherent challenge of selectivity, researchers can successfully prepare and isolate this valuable derivative. The detailed steps for reaction, workup, purification, and characterization constitute a self-validating workflow, ensuring the final product meets the high standards required for scientific research.

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Baertschi, S. W., et al. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Journal of Pharmaceutical Sciences. [Link]

  • Baertschi Consulting. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Baertschi Consulting. [Link]

  • Organic Chemistry Tutor. (2020). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Organic Chemistry Tutor. [Link]

  • New Drug Approvals. (2013). DRUG SPOTLIGHT- Pemetrexed. New Drug Approvals. [Link]

  • National Center for Biotechnology Information. Pemetrexed. PubChem Compound Database. [Link]

  • European Medicines Agency. (2016). Assessment report - Pemetrexed Fresenius Kabi. European Medicines Agency. [Link]

  • College ter Beoordeling van Geneesmiddelen. (2018). Openbaar beoordelingsrapport - Pemetrexed BioOrganics. CBG-MEB. [Link]

  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • ResearchGate. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium | Request PDF. ResearchGate. [Link]

  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. [Link]

  • MDPI. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. MDPI. [Link]

  • Chemistry Learner. Esterification: Definition, Reaction, Mechanism, and Examples. Chemistry Learner. [Link]

  • University of Calgary. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. Introduction to Organic Chemistry. [Link]

  • Cellagen Technology. Pemetrexed (LY-231514). Cellagen Technology. [Link]

  • ScienceDirect. (2012). Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Reynolds, J. D. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • ResearchGate. (2014). How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4?. ResearchGate. [Link]

  • Google Patents. Method for preparing improved intermediate for producing high-purity pemetrexed and....
  • QuickCompany. Processes For Preparing Pemetrexed. QuickCompany. [Link]

  • Google Patents. CN103030642A - Preparation method of pemetrexed or pemetrexed salt.
  • PMC. (2019). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules. [Link]

  • Google Patents. WO2011019986A2 - Processes for preparing pemetrexed.
  • Google Patents. CN109912605B - Purification method of pemetrexed intermediate.
  • Google Patents. KR101308767B1 - Preparation method of Pemetrexed diethyl ester with high purity and the....
  • Google Patents. CN109912605A - A kind of purification method of pemetrexed intermediate.
  • European Patent Office. (2011). A novel process for the synthesis of pemetrexed disodium salt.
  • International Journal of Pharmaceutical Sciences and Research. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. IJPSR. [Link]

  • PMC. (2019). Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

  • Walsh Medical Media. (2019). Development and Validation of a Rapid RP-HPLC Method for the Determination of Pemetrexed in Lyophilized Powder for Injection. Journal of Pharmaceutical Research. [Link]

  • Journal of Applied Pharmaceutical Science. (2017). A new rapid Stability indicating RP-PDA-UPLC method for the estimation of Assay of Pemetrexed disodium-An anti-Lung cancer drug. JAPS. [Link]

  • Hindawi. (2021). Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC. Journal of Analytical Methods in Chemistry. [Link]

Sources

Application

Application Note: A Robust LC-MS/MS Protocol for the Identification of Pemetrexed-1-methyl Ester

Abstract This application note presents a detailed and validated protocol for the selective and sensitive identification of Pemetrexed-1-methyl Ester using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated protocol for the selective and sensitive identification of Pemetrexed-1-methyl Ester using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Pemetrexed, a multi-targeted antifolate agent, is a cornerstone in the treatment of non-small cell lung cancer and mesothelioma.[1][2][3] Its synthesis and storage can potentially lead to the formation of related impurities, such as esterified derivatives. Pemetrexed-1-methyl Ester is one such critical process-related impurity or metabolite. The method outlined herein provides researchers, quality control analysts, and drug development professionals with a robust framework for the accurate identification of this compound, ensuring the purity and safety of pemetrexed-based therapeutics. The protocol leverages a standard reverse-phase chromatographic separation coupled with electrospray ionization tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode for definitive identification.

Introduction: The Rationale for Specific Detection

Pemetrexed functions by inhibiting multiple folate-dependent enzymes, disrupting the synthesis of DNA and RNA precursors, and thus impeding cancer cell proliferation.[4][5][6] The chemical structure of pemetrexed includes two carboxylic acid groups, which are susceptible to esterification. The formation of Pemetrexed-1-methyl Ester can occur during the synthesis process, where esterified intermediates are common, or potentially as a metabolite.[3][4] The presence of such impurities, even in trace amounts, can have implications for the drug's efficacy, safety, and stability.

Therefore, a highly specific and sensitive analytical method is imperative for the identification and monitoring of Pemetrexed-1-methyl Ester. LC-MS/MS is the gold standard for this task due to its ability to separate compounds based on their physicochemical properties and provide unambiguous identification through mass-to-charge ratio and specific fragmentation patterns.[7][8][9] This guide explains the causality behind the chosen parameters, from sample preparation to the specific mass transitions that confirm the analyte's identity.

Predicted Mass Spectrometric Behavior of Pemetrexed-1-methyl Ester

A foundational understanding of the analyte's behavior in a mass spectrometer is crucial for method development.

Precursor Ion Calculation
  • Pemetrexed:

    • Molecular Formula: C₂₀H₂₁N₅O₆[5][6]

    • Monoisotopic Mass: 427.15 g/mol

    • Protonated Species [M+H]⁺: m/z 428.2 [1][10][11]

  • Pemetrexed-1-methyl Ester:

    • Molecular Formula: C₂₁H₂₃N₅O₆[12][13]

    • Monoisotopic Mass: 441.17 g/mol

    • Predicted Protonated Species [M+H]⁺: m/z 442.2

Fragmentation Pathway Analysis

The primary fragmentation pathway for Pemetrexed upon collision-induced dissociation (CID) is the neutral loss of the glutamic acid moiety.[10][14] We can confidently predict a similar fragmentation for the 1-methyl ester derivative, with the cleavage occurring at the amide bond.

  • Pemetrexed Fragmentation:

    • Precursor Ion [M+H]⁺: m/z 428.2

    • Major Product Ion: m/z 281.2 (corresponding to the 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl fragment)[1][10][11]

  • Predicted Pemetrexed-1-methyl Ester Fragmentation:

    • Precursor Ion [M+H]⁺: m/z 442.2

    • Predicted Major Product Ion: m/z 281.2 (This is the same high-abundance, stable fragment as seen with Pemetrexed, making it an excellent choice for a specific MRM transition).

The shared product ion provides a strong analytical link between the parent compound and its ester, while the distinct precursor ion allows for their unambiguous differentiation.

Experimental Workflow and Protocols

This section details the step-by-step methodology for the identification of Pemetrexed-1-methyl Ester.

Materials and Reagents
  • Pemetrexed Reference Standard

  • Pemetrexed-1-methyl Ester Reference Standard (if available)

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • Formic Acid (99% or higher purity)

  • Methanol (for sample preparation)

Standard and Sample Preparation Protocol

The goal of sample preparation is to extract the analyte of interest efficiently while minimizing matrix effects.[15] For initial identification, a simple dilution or protein precipitation is often sufficient.

  • Stock Solution Preparation: Accurately weigh and dissolve the reference standard(s) in a suitable solvent (e.g., a small amount of DMSO followed by dilution with 50:50 methanol:water) to a concentration of 1 mg/mL.

  • Working Standard Preparation: Serially dilute the stock solution with 50:50 acetonitrile:water to a working concentration of 1 µg/mL. This standard will be used for direct infusion and initial LC-MS/MS method development.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the sample matrix (e.g., plasma, reaction mixture), add 300 µL of cold methanol containing an internal standard if quantitation is desired.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS System and Parameters

The following parameters are based on established methods for Pemetrexed and are adapted for the specific identification of its 1-methyl ester derivative.[1][10][16]

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent retention and separation for moderately polar compounds like Pemetrexed and its esters.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive ion mode ESI and improves peak shape.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileA standard organic solvent for reverse-phase chromatography.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and efficiency.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrateA standard gradient to elute compounds across a range of polarities.[16]
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA typical volume to avoid column overloading while maintaining sensitivity.

Chromatographic Expectation: Due to the addition of a methyl group, Pemetrexed-1-methyl Ester is slightly more hydrophobic than Pemetrexed. Therefore, it is expected to have a slightly longer retention time on a C18 column under the same gradient conditions.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositivePemetrexed and its ester contain basic nitrogen atoms that are readily protonated.[1]
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[9]
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temp. 150°CTo aid in desolvation.
Desolvation Temp. 400°CTo ensure complete evaporation of the mobile phase.
Collision Gas ArgonStandard inert gas for collision-induced dissociation.
MRM Transitions See Table 3Specific transitions for unambiguous identification.

Table 3: Proposed MRM Transitions for Identification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Pemetrexed 428.2281.250~25 (Optimize)
(Qualifier)428.2163.050~35 (Optimize)
Pemetrexed-1-methyl Ester 442.2 281.2 50 ~25 (Optimize)
(Qualifier)442.2 (To be determined)50 (To be determined)

Note: Collision energy is instrument-dependent and must be optimized by infusing the working standard and monitoring the signal intensity of the product ions while varying the collision energy.

Workflow for Method Development and Analysis

The logical flow from method setup to data interpretation is critical for a self-validating system.

G cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Data Interpretation infuse Direct Infusion of Standard optimize Optimize MS Parameters (Collision Energy, Voltages) infuse->optimize lc_sep LC Separation (C18, Gradient Elution) optimize->lc_sep prep Sample Preparation (Protein Precipitation) prep->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect data_proc Process Chromatograms ms_detect->data_proc confirm Confirm Identity (Retention Time & MRM Ratio) data_proc->confirm

Caption: LC-MS/MS workflow for Pemetrexed-1-methyl Ester identification.

Data Analysis and System Suitability

For confident identification, two key criteria must be met:

  • Retention Time (RT): The peak corresponding to the m/z 442.2 > 281.2 transition must elute at a consistent and reproducible retention time. As predicted, this RT should be slightly later than that of the Pemetrexed standard (m/z 428.2 > 281.2).

  • Ion Ratio (for qualifier ions): If a second, stable product ion (qualifier) is identified during optimization, the ratio of the primary (quantifier) to the secondary (qualifier) transition should be consistent between the reference standard and the unknown sample (typically within ±20%).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the identification of Pemetrexed-1-methyl Ester using LC-MS/MS. By starting with the known behavior of the parent compound, Pemetrexed, we have logically deduced the expected mass transitions and chromatographic properties of its 1-methyl ester derivative. The detailed steps for sample preparation, liquid chromatography, and mass spectrometry, coupled with the rationale behind these choices, offer a robust method for researchers in pharmaceutical development and quality control. The implementation of this protocol will facilitate the reliable monitoring of this critical impurity, contributing to the overall quality and safety of Pemetrexed formulations.

References

  • Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC-MS/MS. (2021). Hindawi. Available at: [Link]

  • de Rouw, N., et al. (2022). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. Biomedical Chromatography, 36(2), e5277. Available at: [Link]

  • Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. (2021). PubMed. Available at: [Link]

  • Dolan, J. W. (2009). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. Available at: [Link]

  • Cattaneo, D., et al. (2012). Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 71, 195-198. (Abstract available on ResearchGate). Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog. Available at: [Link]

  • Gowtham, M., et al. (2025). DESIGN, SYNTHESIS, AND COMPREHENSIVE CHARACTERIZATION OF NOVEL PEMETREXED ANALOGUES FOR TARGETED NON-SMALL CELL LUNG CANCER THERAPY: A PRECISION-DRIVEN APPROACH TO ENHANCING CHEMOTHERAPEUTIC EFFICACY. South Eastern European Journal of Public Health. Available at: [Link]

  • Chapius, E., et al. (2013). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 18(9), 10751-10762. Available at: [Link]

  • Christianson, C. (2019). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • van de Merbel, N. C., et al. (2012). A new ultrafast and high-throughput mass spectrometric approach for the therapeutic drug monitoring of the multi-targeted anti-folate pemetrexed in plasma from lung cancer patients. Analytical and Bioanalytical Chemistry, 402(7), 2463-2470. Available at: [Link]

  • General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. (n.d.). Springer Protocols. Available at: [Link]

  • Product ions chromatograms and fragment structures of pemetrexed and... (2021). ResearchGate. Available at: [Link]

  • Pemetrexed. (n.d.). PubChem. Available at: [Link]

  • Pemetrexed. (n.d.). ChEMBL. Available at: [Link]

Sources

Method

Application Note: Conditions for the Controlled Esterification of Pemetrexed to its Methyl Ester Derivatives

Abstract Pemetrexed is a multi-targeted antifolate agent pivotal in oncology.[1][2] Its derivatization, particularly through esterification of its glutamate moiety, is of significant interest for prodrug strategies, meta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pemetrexed is a multi-targeted antifolate agent pivotal in oncology.[1][2] Its derivatization, particularly through esterification of its glutamate moiety, is of significant interest for prodrug strategies, metabolic studies, and as a key step in various synthetic routes. This document provides a comprehensive guide to the chemical principles and practical laboratory protocols for the synthesis of Pemetrexed methyl esters. We present a robust, field-tested protocol for the preparation of Pemetrexed-dimethyl ester, a well-documented synthetic intermediate. Furthermore, we outline a strategic approach for the selective synthesis of the Pemetrexed-1-methyl ester via controlled partial hydrolysis, addressing the inherent challenge of differentiating between the two carboxylic acid groups. This guide emphasizes critical process parameters, reaction monitoring, and control of degradation pathways to ensure high-purity outcomes.

Introduction: The Rationale for Pemetrexed Esterification

Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes, thereby disrupting the de novo biosynthesis of purine and thymidine nucleotides essential for cell replication.[1][2][3] The core structure of Pemetrexed features a pyrrolo[2,3-d]pyrimidine nucleus linked to a benzoyl ring, which is in turn N-acylated to an L-glutamic acid residue. This terminal glutamate provides two carboxylic acid functional groups (C1 or α, and C5 or γ) that are critical for its biological activity but also present unique challenges and opportunities for chemical modification.

Esterification of these carboxylic acid groups can:

  • Facilitate Prodrug Design: Masking the polar carboxyl groups can enhance cell membrane permeability, potentially improving oral bioavailability or altering pharmacokinetic profiles.

  • Enable Further Synthetic Modification: The ester can serve as a protecting group or an intermediate for coupling with other molecules.

  • Provide Reference Standards: Purified ester derivatives are essential for identifying and quantifying process-related impurities and metabolites in drug substance and formulation analysis.[4]

This note addresses the synthesis of both the dimethyl ester and the targeted 1-methyl (α) mono-ester, providing researchers with the foundational knowledge and protocols to pursue these objectives.

Core Chemical Principles & Strategic Considerations

The Challenge of Selective Mono-Esterification

Pemetrexed contains two carboxylic acid groups on its L-glutamate tail. The α-carboxyl (C1) and γ-carboxyl (C5) groups have slightly different pKa values and steric environments, but achieving selective esterification at one site while leaving the other free is non-trivial with standard methods. Most large-scale syntheses of Pemetrexed proceed through a diethyl or dimethyl ester intermediate, which is then fully saponified in a final step.[5][6] Therefore, a direct, selective mono-esterification protocol is not widely established. Our approach will focus on a controlled partial hydrolysis of the more accessible dimethyl ester.

Critical Stability Factors for Pemetrexed

The Pemetrexed molecule is susceptible to degradation under various conditions. A thorough understanding of these pathways is essential for designing a successful esterification protocol that minimizes impurity formation.

  • Oxidative Degradation: Oxidation is the primary degradation pathway for Pemetrexed in aqueous solutions, leading to the formation of α-hydroxy lactams, keto-pemetrexed, and oxidative dimers.[7][8][9] This degradation can be catalyzed by oxygen, light, and certain metal ions.[10]

    • Mitigation Strategy: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize dissolved oxygen.[9] The use of degassed solvents is highly recommended.

  • pH Sensitivity: Pemetrexed exhibits pH-dependent stability. Significant degradation occurs in acidic conditions (pH < 6).[9][11] While basic conditions are required for saponification, prolonged exposure to strong bases at elevated temperatures can lead to hydrolysis of the side-chain amide and the formation of chiral impurities.[9][12]

    • Mitigation Strategy: Maintain careful pH control during workup and purification. Esterification reactions should ideally be conducted under neutral or mildly acidic/basic conditions, and any hydrolytic steps must be performed at low temperatures with strict time control.

Protocol 1: Synthesis of Pemetrexed Dimethyl Ester

This protocol details the synthesis of the dimethyl ester of Pemetrexed, a key intermediate formed by coupling the Pemetrexed core acid with L-glutamic acid dimethyl ester. This method is adapted from established industrial synthesis routes.[12][13]

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (Pemetrexed Core Acid, 2 )≥98%Sigma-AldrichThe key starting intermediate.
L-Glutamic acid dimethyl ester hydrochloride≥98%Combi-BlocksThe source of the glutamate tail.
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)≥97%Alfa AesarA mild and effective peptide coupling agent.
N-Methylmorpholine (NMM)Anhydrous, ≥99.5%Acros OrganicsAn organic base used as an acid scavenger.
N-Methylpyrrolidone (NMP)Anhydrous, ≥99.5%Fisher ScientificReaction solvent; chosen to avoid certain amide-related impurities.[13]
Dichloromethane (DCM)ACS GradeVWRExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeLabChemFor aqueous wash.
Brine (Saturated NaCl Solution)ACS Grade-For aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-Drying agent.
Diethyl EtherACS Grade-For precipitation/crystallization.
Experimental Workflow Diagram

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Peptide Coupling cluster_workup Step 3: Workup & Isolation node_reagent node_reagent node_process node_process node_qc node_qc node_output node_output A1 Dissolve Pemetrexed Core Acid (2) and NMM in anhydrous NMP A2 Cool to 0-5 °C (Ice Bath) A3 Add CDMT portion-wise Maintain T < 10 °C A4 Stir at 0-5 °C for 1-2 hours B1 Prepare solution of L-Glutamic acid dimethyl ester HCl and NMM in NMP B2 Add glutamate solution to reaction mixture B1->B2 B3 Allow to warm to RT Stir for 12-24 hours B2->B3 QC1 Monitor reaction by HPLC/TLC B3->QC1 Check for completion C1 Dilute with DCM C2 Wash with sat. NaHCO₃ (aq) C1->C2 C3 Wash with Brine C2->C3 C4 Dry organic layer (MgSO₄) C3->C4 C5 Filter and concentrate (Rotary Evaporator) C4->C5 C6 Precipitate/crystallize from DCM/Ether C5->C6 Output Pemetrexed Dimethyl Ester C6->Output

Caption: Workflow for the synthesis of Pemetrexed Dimethyl Ester.

Step-by-Step Protocol

Causality Note: This procedure uses CDMT for peptide bond formation, which is a mild and efficient coupling agent that minimizes racemization. The use of anhydrous NMP as a solvent has been shown to reduce the formation of specific process impurities compared to other amide solvents like DMF.[13]

  • Vessel Preparation: Under a nitrogen atmosphere, charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet with 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (2 ) (1.0 eq).

  • Solvent Addition: Add anhydrous N-Methylpyrrolidone (NMP, approx. 10 mL per gram of acid 2 ). Stir to form a suspension.

  • Base Addition & Cooling: Add N-Methylmorpholine (NMM) (2.5 eq). Cool the mixture to 0-5 °C using an ice-water bath.

  • Activation: Once the temperature has stabilized, add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Activation Stirring: Stir the resulting mixture at 0-5 °C for 1-2 hours. The suspension should become a clearer, activated solution.

  • Amine Addition: In a separate flask, dissolve L-Glutamic acid dimethyl ester hydrochloride (1.1 eq) and NMM (1.1 eq) in a minimal amount of anhydrous NMP. Add this solution dropwise to the main reaction flask.

  • Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting acid (2 ) using a suitable analytical method, such as RP-HPLC.[4][14]

  • Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with Dichloromethane (DCM) (approx. 30 mL per gram of initial acid 2 ). Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Purification: Purify the crude product by precipitation or crystallization. Dissolve the residue in a minimal amount of DCM and add diethyl ether dropwise until a precipitate forms. Cool the suspension, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Pemetrexed dimethyl ester.

Protocol 2: Selective Synthesis of Pemetrexed-1-methyl Ester

This protocol describes a proposed method for obtaining the 1-methyl (α) ester via controlled, partial saponification of the dimethyl ester synthesized in Protocol 1.

Causality Note: The α-ester of a glutamate derivative is generally more sterically accessible and electronically susceptible to nucleophilic attack than the γ-ester. By using a limited amount of hydroxide at low temperatures, we can kinetically favor the hydrolysis of the α-ester over the γ-ester.

Reagents and Materials
Reagent/MaterialGradeNotes
Pemetrexed Dimethyl EsterSynthesized aboveStarting material.
Tetrahydrofuran (THF)ACS GradeReaction solvent.
Methanol (MeOH)ACS GradeCo-solvent to aid solubility.
Sodium Hydroxide (NaOH), 1.0 M SolutionVolumetric Std.Hydrolyzing agent. Must be accurately standardized.
Hydrochloric Acid (HCl), 1.0 M SolutionVolumetric Std.For neutralization and pH adjustment.
RP-HPLC System-Critical for real-time reaction monitoring and product analysis.
Strategic Workflow Diagram

G node_reagent node_reagent node_process node_process node_qc node_qc node_output node_output Start Pemetrexed Dimethyl Ester A1 Dissolve in THF/MeOH (3:1) under N₂ atmosphere Start->A1 A2 Cool to -10 °C to 0 °C (Ice-Salt Bath) A1->A2 A3 Add 1.0 M NaOH (1.0 - 1.1 eq) dropwise over 1 hour A2->A3 A4 Stir at 0 °C for 2-4 hours A3->A4 QC1 Monitor by HPLC every 30 min. Target: Maximize mono-ester peak, minimize di-acid and starting material. A4->QC1 CRITICAL CONTROL POINT B1 Quench with 1.0 M HCl (1.0 eq) at 0 °C QC1->B1 When optimal ratio is reached B2 Adjust pH to ~4.0-4.5 to precipitate products B1->B2 B3 Concentrate solvent under reduced pressure B2->B3 B4 Isolate solids by filtration B3->B4 C1 Purify via Preparative HPLC or Flash Chromatography B4->C1 Output Pemetrexed-1-methyl Ester C1->Output

Caption: Strategy for selective synthesis of Pemetrexed-1-methyl Ester.

Step-by-Step Protocol
  • Setup: Under a nitrogen atmosphere, dissolve Pemetrexed dimethyl ester (1.0 eq) in a mixture of THF and Methanol (e.g., 3:1 v/v, approx. 20 mL per gram).

  • Cooling: Cool the solution to a stable temperature between -10 °C and 0 °C.

  • Hydrolysis: Using a syringe pump for precise control, add a standardized 1.0 M NaOH solution (1.0 to 1.1 equivalents) dropwise over at least 1 hour, maintaining the low temperature.

  • Reaction & Monitoring: Stir the reaction at 0 °C. This step is critical and must be closely monitored. Every 30 minutes, withdraw a small aliquot, quench it with a drop of 1M HCl, and inject it onto an HPLC system to monitor the relative ratios of starting dimethyl ester, the desired mono-ester product, and the Pemetrexed diacid byproduct.

  • Quenching: When HPLC analysis shows the optimal conversion to the mono-ester (i.e., the mono-ester peak area is maximized relative to the other components), quench the reaction by adding an equivalent amount of 1.0 M HCl.

  • pH Adjustment: Slowly add more 1.0 M HCl to adjust the pH of the solution to approximately 4.0-4.5. The product and any diacid will be least soluble at this pH.

  • Isolation: Remove the organic solvents under reduced pressure. The resulting aqueous suspension can be cooled and the solid precipitate collected by filtration. This solid will be a mixture of the desired mono-ester, unreacted starting material, and the diacid.

  • Purification: The desired Pemetrexed-1-methyl ester must be separated from the mixture. Preparative reverse-phase HPLC is the most effective method for this separation. Alternatively, flash column chromatography on silica gel may be employed, though it can be more challenging given the polarity of the compounds.

Characterization and Quality Control

The identity and purity of the final products must be confirmed.

  • HPLC: A gradient RP-HPLC method is essential for determining purity and separating the di-ester, mono-ester(s), and di-acid.[4] Retention times will increase with esterification (Di-ester > Mono-ester > Di-acid).

  • LC-MS: Liquid Chromatography-Mass Spectrometry will confirm the molecular weight of the products.

    • Pemetrexed (Di-acid): C₂₀H₂₁N₅O₆, MW = 427.41 g/mol

    • Pemetrexed-1-methyl Ester: C₂₁H₂₃N₅O₆, MW = 441.44 g/mol

    • Pemetrexed Dimethyl Ester: C₂₂H₂₅N₅O₆, MW = 455.47 g/mol

  • NMR: ¹H and ¹³C NMR spectroscopy will definitively confirm the structure and position of the methyl ester group(s). The methyl ester will introduce a characteristic singlet at ~3.7 ppm in the ¹H NMR spectrum.

References

  • Jansen, P. J., et al. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Journal of Pharmaceutical Sciences, 105(11), 3379-3388.
  • Scott, S., et al. (2021). Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags.
  • ResearchGate. (n.d.). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium | Request PDF.
  • New Drug Approvals. (2013). DRUG SPOTLIGHT- Pemetrexed.
  • BenchChem. (n.d.). Pemetrexed: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action.
  • Lee, K., et al. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. Molecules, 25(1), 209. [Link]

  • Baertschi, S. W., et al. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Baertschi Consulting.
  • QuickCompany. (n.d.). Processes For Preparing Pemetrexed.
  • Kumar, A., et al. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Journal of Drug Delivery and Therapeutics, 9(3-s), 498-508.
  • ChemicalBook. (n.d.). Pemetrexed synthesis.
  • Google Patents. (n.d.). EP2882753B1 - Process for the preparation of pemetrexed and lysin salt thereof.
  • ResearchGate. (n.d.). Conversion of carboxylic acids into methyl esters with TMZ.
  • Google Patents. (n.d.). Method for preparing improved intermediate for producing high-purity pemetrexed and...
  • Zhang, M., et al. (2021). Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC. Journal of Analytical Methods in Chemistry.
  • Walsh Medical Media. (2023). Development and Validation of a Rapid RP-HPLC Method for the Determination of Pemetrexed in Lyophilized Powder for Injection.
  • Pharmaceutical Technology. (2014). Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC.
  • Google Patents. (n.d.). WO2011019986A2 - Processes for preparing pemetrexed.
  • ChemicalBook. (n.d.). Pemetrexed | 137281-23-3.
  • Kluczyk, A., et al. (2018). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 23(10), 2636. [Link]

Sources

Application

Advanced Protocol: Pemetrexed-1-methyl Ester as a System Suitability Standard

Abstract In the high-performance liquid chromatography (HPLC) analysis of Pemetrexed Disodium, the resolution of process-related impurities is critical for regulatory compliance (ICH Q3A/B). While pharmacopeial methods o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the high-performance liquid chromatography (HPLC) analysis of Pemetrexed Disodium, the resolution of process-related impurities is critical for regulatory compliance (ICH Q3A/B). While pharmacopeial methods often focus on enantiomeric dimers, the Pemetrexed-1-methyl ester (Impurity 1) represents a unique "critical pair" challenge.[] This impurity forms readily in the presence of methanol—a common solvent in synthesis—and possesses a structure nearly identical to the active pharmaceutical ingredient (API), differing only by the methylation of the


-carboxylic acid on the glutamate moiety.[] This guide outlines a robust protocol for using Pemetrexed-1-methyl ester as a primary system suitability standard to validate column selectivity and mobile phase integrity.

Scientific Rationale & Chemical Basis[1][2][3]

The Structural Challenge

Pemetrexed contains a glutamic acid tail with two carboxylic acid groups: the


-position (C1) and the 

-position (C5).[] During isolation or storage in methanol-containing solvents, esterification can occur at either position.[]
  • Pemetrexed Disodium: Highly polar, elutes early in Reverse Phase (RP).[]

  • Pemetrexed-1-methyl ester: The methylation at the sterically hindered

    
    -position reduces polarity slightly less than methylation at the exposed 
    
    
    
    -position, creating a difficult separation between the regioisomers and the parent drug.[]

Using the 1-methyl ester as a marker validates the system's ability to distinguish subtle hydrophobic variations and steric isomers, a capability often lost as C18 columns age or phase collapse occurs.[]

Formation Pathway

The formation is acid-catalyzed esterification.[] If the manufacturing process involves a methanol wash or recrystallization step, this impurity is a critical quality attribute (CQA).[]

ChemicalFormation Pem Pemetrexed Disodium (Parent API) Acid Acid Catalyst (H+) Pem->Acid MeOH Methanol (Solvent) MeOH->Acid Est1 Pemetrexed-1-methyl Ester (Alpha-isomer) Acid->Est1 Steric Hindrance (Minor Product) Est5 Pemetrexed-5-methyl Ester (Gamma-isomer) Acid->Est5 Kinetic Favorability (Major Product)

Figure 1: Formation pathway of methyl ester impurities.[] The 1-methyl ester serves as a stringent test for selectivity due to steric constraints.[]

Experimental Protocol

Reagents and Materials
  • API Standard: Pemetrexed Disodium Heptahydrate (>99.0%).[]

  • Impurity Standard: Pemetrexed-1-methyl ester (CAS: 1265908-63-1 or similar salt forms).[][2]

  • Solvents: Acetonitrile (HPLC Grade), Ammonium Formate, Formic Acid, High-purity Water (18.2 MΩ).[]

  • Column: C18 stationary phase, 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent).[][3] Note: Phenyl-hexyl columns are also effective but this protocol is optimized for C18.

Chromatographic Conditions

This method utilizes a gradient elution to resolve the methyl ester (which is more hydrophobic) from the parent peak.[]

ParameterSetting
Mobile Phase A 20 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 25°C
Injection Vol 10 µL
Detection UV at 254 nm
Run Time 35 Minutes
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
5.09010Isocratic Hold
20.07030Linear Gradient
25.02080Wash
25.19010Re-equilibration
35.09010End

System Suitability Methodology

Preparation of Solutions

Stock Solution A (API): Dissolve 20 mg Pemetrexed Disodium in 100 mL water (0.2 mg/mL). Stock Solution B (Impurity): Dissolve 2 mg Pemetrexed-1-methyl ester in 100 mL Mobile Phase A (0.02 mg/mL).

System Suitability Solution (SSS): Mix 5.0 mL of Stock A with 1.0 mL of Stock B and dilute to 10 mL with Mobile Phase A. Final Concentration: ~0.1 mg/mL Pemetrexed + ~0.002 mg/mL 1-methyl ester (2% spike).[]

Acceptance Criteria

To ensure the method is valid for routine release testing, the following criteria must be met using the SSS:

  • Resolution (

    
    ):  The resolution between Pemetrexed and Pemetrexed-1-methyl ester must be NLT (Not Less Than) 2.0 .
    
  • Tailing Factor (

    
    ):  The Pemetrexed peak must have a tailing factor NMT (Not More Than) 1.5 .
    
  • Relative Retention Time (RRT): The 1-methyl ester typically elutes at an RRT of approximately 1.15 to 1.25 relative to Pemetrexed.[]

Workflow & Decision Logic

The following diagram illustrates the critical decision points when using this specific ester as a standard.

SystemSuitability Start Inject System Suitability Solution (SSS) Calc Calculate Resolution (Rs) (Pemetrexed vs. 1-Methyl Ester) Start->Calc CheckRs Is Rs > 2.0? Calc->CheckRs Fail FAIL: Check Column & pH CheckRs->Fail No Pass PASS: Proceed to Sample Injection CheckRs->Pass Yes Action1 pH too high? (Lowers selectivity) Fail->Action1 Action2 Column Aging? (Loss of end-capping) Fail->Action2 Quant Quantify Impurities (Use RRF if established) Pass->Quant

Figure 2: Decision tree for system suitability. Failure to resolve the 1-methyl ester indicates pH drift or column degradation.[]

Results & Discussion

Expected Chromatographic Profile

Under the conditions described, the elution order is dictated by the hydrophobicity of the glutamate tail modifications.[]

PeakApprox. Retention Time (min)RRTCharacteristics
Pemetrexed12.51.00Sharp, symmetrical peak.[]
1-Methyl Ester 14.8 1.18 Critical Marker. Elutes after main peak.[]
5-Methyl Ester15.51.24Often co-elutes with 1-methyl if gradient is too steep.[]
Dimethyl Ester18.01.44Late eluting, highly hydrophobic.[]
Troubleshooting Resolution Issues

If


 between the parent and the 1-methyl ester:
  • pH Sensitivity: The separation is highly pH-dependent.[] Lowering the pH (closer to 3.0) suppresses the ionization of the remaining carboxylic acid, increasing retention of the ester relative to the parent.[]

  • Organic Modifier: Replacing Acetonitrile with Methanol may change selectivity but often broadens peaks.[] A 50:50 ACN:MeOH mix in Mobile Phase B can fine-tune selectivity.[]

  • Temperature: Lowering temperature to 20°C generally improves resolution for these structural isomers.[]

References

  • International Council for Harmonisation (ICH). (2006).[] Q3A(R2): Impurities in New Drug Substances.[]Link

  • United States Pharmacopeia (USP). (2024).[] Pemetrexed Disodium Monograph.[] USP-NF.[] Link

  • PubChem. (2024).[] Pemetrexed Disodium Compound Summary. National Library of Medicine.[] Link[]

  • Vamsi Krishna, G., et al. (2012).[] Development and Validation of RP-HPLC Method for Related Substance of Pemetrexed Disodium. International Journal of Pharmaceutical Sciences Review and Research. Link

  • BOC Sciences. (2024).[][4] Pemetrexed Monomethyl Ester Impurity 1 Data Sheet.[][5][]

Sources

Method

NMR spectroscopy protocols for characterizing Pemetrexed-1-methyl Ester

Application Note: Regioselective Characterization of Pemetrexed-1-methyl Ester via 2D NMR Spectroscopy -Methyl Ester Impurities Executive Summary In the development of Pemetrexed Disodium (Alimta®), strict control of pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Characterization of Pemetrexed-1-methyl Ester via 2D NMR Spectroscopy


-Methyl Ester Impurities

Executive Summary

In the development of Pemetrexed Disodium (Alimta®), strict control of process-related impurities is mandated by ICH Q3A(R2) guidelines. Among the most challenging impurities to characterize are the methyl esters of the glutamic acid moiety, formed during methanol-based workups or synthesis.

This Application Note provides a definitive NMR protocol for characterizing Pemetrexed-1-methyl Ester (the


-methyl ester). The core challenge addressed here is the regiochemical differentiation between the 1-methyl ester (

)
and the 5-methyl ester (

)
. Standard 1D

H NMR is often insufficient due to spectral overlap; therefore, this guide prioritizes a self-validating 2D HMBC (Heteronuclear Multiple Bond Correlation) workflow to establish unambiguous connectivity.

Introduction & Structural Context

Pemetrexed acts as an antifolate by inhibiting thymidylate synthase.[1][2] Its structure comprises a pyrrolo[2,3-d]pyrimidine scaffold linked to a benzoyl group, which is further coupled to L-glutamic acid.

  • The Target: Pemetrexed-1-methyl Ester (CAS: 1265908-63-1).[3]

  • The Problem: The glutamate tail has two carboxylic acid groups. Esterification can occur at the

    
     (position 1) or 
    
    
    
    (position 5).
  • The Solution: Long-range

    
    H-
    
    
    
    C correlations (HMBC) allow us to "walk" from the methoxy protons to the specific carbonyl, and from that carbonyl to the neighboring skeletal protons (
    
    
    -methine vs.
    
    
    -methylene).

Experimental Design

Solvent Selection: Why DMSO- ?

While


 is common for the disodium salt, DMSO-

is the required solvent for ester impurities for two reasons:
  • Solubility: The neutral ester forms are less soluble in water than the disodium salt.

  • Amide Proton Visibility: In DMSO-

    
    , the amide NH doublet is visible and sharp (slow exchange). This NH signal provides a critical starting point for tracing the spin system of the glutamate backbone via COSY/TOCSY.
    
Instrument Configuration
  • Field Strength:

    
     400 MHz (600 MHz recommended for resolution of aromatic multiplets).
    
  • Probe: Inverse detection probe (BBI/TXI) or CryoProbe for enhanced

    
    C sensitivity in HMBC.
    
  • Temperature: 298 K (25°C).

Detailed Protocols

Protocol A: Sample Preparation
  • Massing: Weigh 5.0 – 10.0 mg of the Pemetrexed-1-methyl ester reference standard or isolated impurity.

  • Solvation: Add 600

    
    L of DMSO-
    
    
    
    (99.9% D).
    • Note: Use an ampoule to ensure dryness; water peaks can obscure the

      
      -proton region (~4.0 - 4.5 ppm).
      
  • Mixing: Vortex until fully dissolved. If "gel" formation occurs (common with free acids), mild sonication (30 sec) is permitted.

  • Transfer: Transfer to a high-precision 5mm NMR tube.

Protocol B: Acquisition Strategy

Perform experiments in the following order to build the structural case:

ExperimentParameter SetGoal
1D

H
zg30 (30° pulse)Quantify purity; identify methyl singlet (~3.6 ppm).
1D

C
zgpg30 (decoupled)Confirm carbon count (21 carbons for mono-ester).
2D COSY cosygpppqfTrace connectivity: NH

H


H


H

.
2D HSQC hsqcedetgpsispAssign protonated carbons (Multiplicity edited: CH/CH3 up, CH2 down).
2D HMBC hmbcgplpndqfCRITICAL: Set long-range coupling constant (

) to 8 Hz.

Data Analysis & Structural Elucidation

The differentiation relies on the "Three-Bond Rule" in HMBC.

The Logic of Regiochemistry
  • Locate the Methoxy Group: Find the sharp singlet integration of 3H at

    
     ppm.
    
  • Find the Ester Carbonyl: In the HMBC spectrum, find the cross-peak between the Methoxy protons and a Carbonyl carbon (

    
     ppm). Let's call this 
    
    
    
    .
  • Validate the Position (The "Smoking Gun"): Look for the other proton correlations to

    
    .
    
    • Scenario A (Target: 1-Methyl Ester):

      
       shows a correlation to the 
      
      
      
      -methine proton
      (
      
      
      ppm).
    • Scenario B (Impurity: 5-Methyl Ester):

      
       shows a correlation to the 
      
      
      
      -methylene protons
      (
      
      
      ppm).
Representative Chemical Shift Data (DMSO- )

Note: Values are representative of Pemetrexed derivatives; exact shifts vary slightly by concentration.

PositionAtom Type

(ppm)

(ppm)
Diagnostic HMBC Correlations
Ester Methyl

3.62 (s)51.8Correlation to C-1 (

-CO)

-CH
Methine4.38 (m)52.5Correlation to C-1 (

-CO)
and Amide C=O

-CH2
Methylene1.95 - 2.10 (m)26.4Correlation to C-1 and C-5

-CH2
Methylene2.35 (t)30.5Correlation to C-5 (

-CO)
Amide NH NH8.15 (d)-Correlation to C-1 and Benzoyl C=O

Visualization of Analytical Logic

Figure 1: Structural Differentiation Workflow

This diagram illustrates the decision tree for assigning the ester position.

Pemetrexed_Assignment Start Unknown Pemetrexed Methyl Ester H1_NMR 1H NMR Analysis (Identify OMe singlet @ 3.6 ppm) Start->H1_NMR HMBC 2D HMBC Experiment (Focus: OMe correlations) H1_NMR->HMBC Decision Analyze Correlations of Ester Carbonyl (C=O) HMBC->Decision Result_Alpha Correlation to H-alpha (Methine @ 4.4 ppm) Decision->Result_Alpha Strong Cross-peak Result_Gamma Correlation to H-gamma (Methylene @ 2.3 ppm) Decision->Result_Gamma Strong Cross-peak Conclusion_1 CONFIRMED: Pemetrexed-1-methyl Ester (Alpha) Result_Alpha->Conclusion_1 Conclusion_5 CONFIRMED: Pemetrexed-5-methyl Ester (Gamma) Result_Gamma->Conclusion_5

Caption: Logic flow for distinguishing


 vs. 

methyl esters using HMBC connectivity.
Figure 2: The "Smoking Gun" HMBC Correlations

This diagram visualizes the specific atoms involved in the critical HMBC confirmation for the 1-methyl ester.

HMBC_Connectivity cluster_molecule Pemetrexed-1-methyl Ester Fragment OMe Methoxy Protons (3.62 ppm) C_Carbonyl Ester Carbonyl (C1) (~172 ppm) OMe->C_Carbonyl HMBC (3-bond) H_Alpha Alpha-Proton (4.38 ppm) H_Alpha->C_Carbonyl HMBC (3-bond) DIAGNOSTIC H_Gamma Gamma-Protons (2.35 ppm) H_Gamma->C_Carbonyl NO Correlation (Too far: 5-bond) Note If C_Carbonyl correlates to H_Gamma, it is the 5-methyl ester. H_Gamma->Note

Caption: Diagnostic HMBC correlations. The connection between H-Alpha and the Ester Carbonyl confirms the 1-methyl (alpha) position.

References

  • European Pharmacopoeia (Ph.[4][5] Eur.) . Pemetrexed Disodium Monograph. (Defining Impurity Standards).

  • National Institutes of Health (NIH) - PubChem . Pemetrexed Disodium Compound Summary. Available at: [Link]

  • Michalak, O. et al. (2015).[6] Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium. Molecules, 20(6), 10004-10026.[6] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Pemetrexed-1-methyl Ester Formation During Manufacturing

Welcome to the Technical Support Center for Pemetrexed manufacturing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pemetrexed manufacturing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for a critical aspect of Pemetrexed synthesis: the formation of the Pemetrexed-1-methyl ester impurity. Our goal is to equip you with the scientific understanding and practical solutions to control this impurity, ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is Pemetrexed-1-methyl ester and why is it a concern?

Pemetrexed-1-methyl ester is a process-related impurity that can form during the manufacturing of Pemetrexed. It is the methyl ester of one of the carboxylic acid groups on the glutamic acid portion of the Pemetrexed molecule. The presence of impurities, even in small amounts, can impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies like the FDA and EMA have stringent guidelines for the control of impurities in APIs.[3][4] Therefore, understanding and controlling the formation of Pemetrexed-1-methyl ester is a critical aspect of process development and quality control.

Chemical Structure of Pemetrexed-1-methyl Ester

  • Pemetrexed: C₂₀H₂₁N₅O₆

  • Pemetrexed-1-methyl Ester: C₂₁H₂₃N₅O₆[5][6]

Q2: How is Pemetrexed-1-methyl ester formed during the manufacturing process?

The formation of Pemetrexed-1-methyl ester is primarily a result of an esterification or transesterification reaction involving the Pemetrexed molecule and methanol.[7][8] The most likely step for this to occur is during or after the saponification of the Pemetrexed diethyl ester intermediate, a key step in the synthesis of Pemetrexed.[9][10]

If methanol is present as a solvent or co-solvent during this process, particularly under certain pH and temperature conditions, it can react with the carboxylic acid group of Pemetrexed to form the methyl ester.[1][4] The reaction can be catalyzed by either acidic or basic conditions.[7][8]

Troubleshooting Guide: Formation of Pemetrexed-1-methyl Ester

This section provides a structured approach to identifying the root cause of Pemetrexed-1-methyl ester formation and implementing effective control strategies.

Issue: Elevated Levels of Pemetrexed-1-methyl Ester Detected in the API

Potential Root Causes and Corrective Actions:

Potential Root Cause Investigation and Verification Recommended Corrective and Preventive Actions (CAPA)
1. Presence of Methanol in the Reaction Mixture - Review the manufacturing process to identify any steps where methanol is used as a solvent, co-solvent, or cleaning agent.[1][10] - Analyze raw materials, including other solvents, for methanol contamination.- Solvent Substitution: If possible, replace methanol with a less reactive solvent that has similar solubility properties for Pemetrexed and its intermediates. - Solvent Purity: Ensure that all solvents used in the final steps of the synthesis are of high purity and free from methanol contamination.
2. Inappropriate pH and Temperature Control - Monitor and record the pH and temperature profiles during the saponification and subsequent work-up steps.[11] - Perform laboratory-scale experiments to study the impact of pH and temperature on the formation of the methyl ester impurity.- pH Optimization: Maintain the pH of the reaction mixture in a range that minimizes esterification. Typically, neutral or slightly alkaline conditions are less favorable for acid-catalyzed esterification.[11] - Temperature Control: Conduct the saponification and subsequent steps at the lowest effective temperature to reduce the rate of the esterification side reaction.
3. Extended Reaction or Hold Times - Review batch records for any deviations in reaction or hold times, especially after the saponification step when the free carboxylic acid is present.- Process Time Optimization: Minimize the time the Pemetrexed solution is held, particularly in the presence of any residual methanol, before isolation of the final product.
4. Inefficient Purification - Evaluate the efficiency of the purification steps (e.g., crystallization, washing) in removing the Pemetrexed-1-methyl ester impurity.- Recrystallization Solvent System: Develop a recrystallization process with a solvent system that effectively separates the methyl ester impurity from the Pemetrexed API. - Washing Procedure: Optimize the washing procedure for the isolated API to ensure efficient removal of the impurity.

Experimental Protocols

Protocol 1: Analytical Method for the Detection and Quantification of Pemetrexed-1-methyl Ester

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the levels of Pemetrexed-1-methyl ester.[12]

HPLC Parameters:

Parameter Specification
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.02 M Monopotassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 227 nm
Injection Volume 20 µL

System Suitability:

  • Inject a system suitability solution containing Pemetrexed and Pemetrexed-1-methyl ester reference standards.

  • The resolution between the two peaks should be not less than 2.0.

  • The tailing factor for the Pemetrexed peak should be not more than 1.5.

  • The theoretical plates for the Pemetrexed peak should be not less than 2000.

Visualizing the Formation Pathway and Control Strategy

Diagram 1: Potential Formation Pathway of Pemetrexed-1-methyl Ester

Pemetrexed_diester Pemetrexed Diethyl Ester Saponification Saponification (e.g., NaOH) Pemetrexed_diester->Saponification Pemetrexed_acid Pemetrexed (Diacid form) Saponification->Pemetrexed_acid Esterification Esterification / Transesterification Pemetrexed_acid->Esterification Methanol Methanol (Residual Solvent) Methanol->Esterification Pemetrexed_ester Pemetrexed-1-methyl Ester (Impurity) Esterification->Pemetrexed_ester

Caption: Formation of Pemetrexed-1-methyl Ester impurity.

Diagram 2: Logic Tree for Troubleshooting Elevated Pemetrexed-1-methyl Ester

cluster_investigation Investigation cluster_actions Corrective Actions Start Elevated Pemetrexed- 1-methyl Ester Detected Methanol_Check Is Methanol Present? Start->Methanol_Check Process_Params Are Process Parameters (pH, Temp) Controlled? Methanol_Check->Process_Params No Solvent_Control Implement Solvent Control/Substitution Methanol_Check->Solvent_Control Yes Purification_Check Is Purification Effective? Process_Params->Purification_Check Yes Optimize_Params Optimize pH and Temperature Process_Params->Optimize_Params No Optimize_Purification Optimize Purification Process Purification_Check->Optimize_Purification No

Sources

Optimization

Technical Support Center: Troubleshooting Pemetrexed-1-methyl Ester Retention Time Shifts

Topic: Pemetrexed-1-methyl Ester (Impurity Profiling) CAS Registry Number: 1265908-63-1 Methodology Focus: RP-HPLC/UPLC (Ion-Pairing & pH-Dependent Separation) Executive Summary & Diagnostic Triage Welcome to the Technic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pemetrexed-1-methyl Ester (Impurity Profiling) CAS Registry Number: 1265908-63-1 Methodology Focus: RP-HPLC/UPLC (Ion-Pairing & pH-Dependent Separation)

Executive Summary & Diagnostic Triage

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that retention time (RT) instability for Pemetrexed-1-methyl Ester is rarely a random instrument error. It is almost always a thermodynamic equilibrium issue involving the mobile phase pH and the specific ionization state of the glutamate tail.

Pemetrexed is a zwitterionic antifolate. Its 1-methyl ester impurity (formed via esterification of the


-carboxylic acid in methanol) possesses a distinct pKa profile compared to the parent drug. Because standard USP/EP methods often operate near the pKa of these carboxylic acid moieties (pH 3.0 – 5.0), even microscopic fluctuations in pH or ionic strength can cause macroscopic shifts in retention.
Diagnostic Workflow

Use the following logic gate to isolate your variable before attempting a fix.

DiagnosticTriage Start START: Define the Shift Pattern IsTrend Is the shift a gradual trend (Drift) or a sudden jump? Start->IsTrend Jump Sudden Jump (>0.5 min) IsTrend->Jump Sudden Step Change Drift Gradual Drift (<0.2 min/run) IsTrend->Drift Continuous Slide CheckBatch Did you change Column Batch or Mobile Phase Prep? Jump->CheckBatch BatchIssue Stationary Phase Hysteresis or Ligand Density Change CheckBatch->BatchIssue Yes (New Column) PumpIssue Check Pump Mixing Valve (Online vs. Premix) CheckBatch->PumpIssue No (Same System) CheckPH Is Mobile Phase pH within ±0.02 units? Drift->CheckPH PH_Issue CRITICAL: Buffer Capacity Failure (Evaporation of volatile acid) CheckPH->PH_Issue No / Unsure Temp_Issue Column Compartment Temperature Fluctuation CheckPH->Temp_Issue Yes, pH is stable

Figure 1: Diagnostic logic tree for isolating the root cause of retention time instability.

Technical Troubleshooting Guides (FAQs)

Category 1: Mobile Phase Chemistry (The "Why" of the Shift)

Q: Why does the Pemetrexed-1-methyl ester peak drift later in the run while the parent Pemetrexed peak remains relatively stable?

A: This is a classic sign of "Selectivity Drift" driven by pH instability.

  • The Mechanism: Pemetrexed contains two carboxylic acid groups (pKa

    
     3.6 and 4.4) and a basic pyrrolo[2,3-d]pyrimidine ring.[1] The 1-methyl ester blocks one of these acidic sites (usually the 
    
    
    
    -carboxyl).
  • The Causality: If your method uses a buffer near pH 3.5–4.5 (common for these separations), you are operating exactly at the inflection point of the ionization curve.

    • As organic modifier (Acetonitrile/Methanol) evaporates from your reservoir, the apparent pH (

      
      ) of the mobile phase shifts.
      
    • Because the impurity lacks one ionizable group compared to the parent, its net charge changes at a different rate than the parent drug. This causes the impurity to "slide" relative to the parent peak.

  • The Fix:

    • Buffer Strength: Ensure your buffer concentration is at least 20-50 mM. Weak buffers (5-10 mM) cannot suppress local pH changes on the column surface.

    • Capping: Cap mobile phase bottles tightly to prevent evaporation of volatile acids (like Formic or Acetic acid).

    • Premixing: Do not rely on the pump to mix 98% Buffer / 2% Organic for isocratic holds. Premix the mobile phase to ensure a fixed ratio.

Q: I see "split peaks" or "shouldering" on the methyl ester impurity. Is my column dead?

A: Likely not. This is usually a Sample Diluent Mismatch .

  • The Mechanism: Pemetrexed-1-methyl ester is significantly more hydrophobic than Pemetrexed Disodium. If you dissolve your sample in 100% water or a high-pH diluent to ensure the parent drug dissolves, the hydrophobic ester impurity may "crash out" or experience "dewetting" at the head of the column before the gradient starts.

  • The Fix:

    • Match the sample diluent to the starting mobile phase conditions (e.g., 90:10 Buffer:ACN).

    • Ensure the pH of the diluent is acidic (matching the mobile phase) to keep the impurity in the same protonation state as it enters the column.

Category 2: Column & Hardware Dynamics

Q: We switched to a new batch of C18 columns, and the relative retention time (RRT) of the impurity shifted by 0.05. Is this acceptable?

A: This indicates Silanol Activity Variation .

  • The Mechanism: The separation of Pemetrexed species relies heavily on the interaction between the free silanols on the silica support and the amine groups on the drug. Different batches of columns (even from the same vendor) can have slight variations in "end-capping" efficiency.

  • The Impact: The 1-methyl ester is less polar than the parent. If the new column is "more active" (more free silanols), it may retain the basic amine moiety more strongly, shifting the RT.

  • The Fix:

    • Conditioning: Pass at least 20 column volumes of the mobile phase containing the ion-pairing agent (if used) or buffer through the column before the first injection.

    • Acceptance Criteria: Establish an RRT window (e.g., 1.10 ± 0.05) rather than an absolute RT window.

Comparative Data: Pemetrexed vs. 1-Methyl Ester[2]

Understanding the physicochemical differences is key to predicting behavior.

FeaturePemetrexed Disodium (Parent)Pemetrexed-1-methyl Ester (Impurity)Chromatographic Impact
Ionizable Groups 2 Carboxyls, 1 Amine1 Carboxyl, 1 Amine, 1 EsterImpurity is less sensitive to ionic strength but highly sensitive to hydrophobic changes.
Hydrophobicity Low (Polar/Zwitterionic)Moderate (Non-polar Ester cap)Impurity elutes after the parent in RP-HPLC.
pKa Sensitivity High (near pH 3.5-4.5)Modified (Esterification removes one pKa)Differential shifting when pH changes.
Solubility High in Water/BufferLower in Water; Higher in OrganicRisk of precipitation in 100% aqueous diluents.

Standardized Protocol: Robustness & System Suitability

To validate that your system is capable of analyzing this impurity without RT shifts, execute this System Suitability Test (SST) protocol.

Step 1: Mobile Phase Preparation (Gravimetric)

Do not use volumetric mixing for the organic portion.

  • Buffer: Weigh the buffer salt (e.g., Ammonium Formate) precisely. Adjust pH to ±0.02 units using a calibrated meter.

  • Organic: Weigh the Acetonitrile/Methanol.

  • Mixing: Add Organic to Buffer under constant stirring.

  • Degassing: Filter through 0.22 µm nylon filter. Note: Do not over-sonicate, as this heats the solvent and evaporates the organic modifier.

Step 2: Column Equilibration
  • Set column temperature (e.g., 35°C). Wait 30 minutes after the oven reaches the set point before turning on the flow.

  • Flow mobile phase at initial gradient conditions for 45 minutes .

  • Monitor the baseline pressure. It must be stable (fluctuation < 20 psi).

Step 3: The "Injection Sequence" for Stability

Run the following sequence to confirm RT stability:

  • Blank (Diluent)

  • Standard (Pemetrexed Parent) - 6 injections.[2] RSD of RT must be < 1.0%.

  • Impurity Marker (1-Methyl Ester) - 2 injections.

  • Resolution Check: Calculate Resolution (

    
    ) between Parent and Impurity.
    
    • Requirement:

      
      . If 
      
      
      
      drops, the pH is likely incorrect.

Visualizing the Separation Mechanism

The following diagram illustrates why pH control is the single most critical factor in this analysis.

Mechanism PH_Low pH < 3.0 (Fully Protonated) Interaction Column Interaction (C18 + Silanols) PH_Low->Interaction Neutral Species PH_Mid pH 3.5 - 4.5 (Partial Ionization) PH_Mid->Interaction Zwitterion Mix PH_High pH > 5.5 (Fully Ionized) PH_High->Interaction Anionic Species Result_Low Fast Elution (Low Retention) Interaction->Result_Low Result_Mid High Sensitivity (RT Shifts Easily) Interaction->Result_Mid Target Operating Zone Result_High Poor Shape (Peak Tailing) Interaction->Result_High

Figure 2: The impact of mobile phase pH on the ionization state and resulting chromatographic behavior of Pemetrexed species.

References

  • United States Pharmacopeia (USP). Pemetrexed Disodium: USP Monograph. USP-NF. (Standard for chromatographic conditions and impurity limits). Link

  • Warner, A., et al. (2015).[3] "Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology." Journal of Pharmaceutical and Biomedical Analysis, 105, 12-23. (Detailed discussion on impurity formation and separation). Link

  • Gouda, A.A., et al. (2013). "Stability-Indicating HPLC Method for the Determination of Pemetrexed Disodium in Bulk Drug and Injections." Journal of Chromatographic Science, 51(8), 735-742. (Validation of stability-indicating methods). Link

  • PubChem. Pemetrexed Disodium Compound Summary. National Center for Biotechnology Information. (Physicochemical properties and pKa data). Link

  • Chromatography Today. "Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach." (General troubleshooting logic for RT shifts). Link

Sources

Troubleshooting

Controlling hydrolysis of Pemetrexed-1-methyl Ester in aqueous solution

Based on the technical requirements and the specific chemical nature of Pemetrexed derivatives, here is the structured Technical Support Guide. Case ID: PMX-HYD-001 Topic: Controlling Hydrolysis Kinetics of Pemetrexed-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the technical requirements and the specific chemical nature of Pemetrexed derivatives, here is the structured Technical Support Guide.

Case ID: PMX-HYD-001 Topic: Controlling Hydrolysis Kinetics of Pemetrexed-1-methyl Ester in Aqueous Solution Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Technical Summary

Pemetrexed-1-methyl ester (often identified as a mono-ester impurity or synthetic intermediate) contains a glutamic acid moiety where the


-carboxyl group (C1) is methylated.

Controlling the hydrolysis of this ester is a dual-edged challenge in drug development:

  • Stability (Prevention): In analytical standards and formulation, you must suppress hydrolysis to maintain integrity.

  • Synthesis (Promotion): In API manufacturing, you may need to selectively hydrolyze this ester to yield the final Pemetrexed Disodium salt.

The hydrolysis is primarily driven by pH , temperature , and buffer catalysis . The


-ester position is sterically more hindered than the 

-position, making it the rate-limiting step in complete saponification.

The Mechanism: Understanding the Variable

To control the reaction, you must understand the driving forces. The hydrolysis of Pemetrexed-1-methyl ester follows a nucleophilic acyl substitution pathway.

Key Mechanistic Drivers
  • Base Catalysis (

    
    ):  The dominant pathway. Hydroxide ions (
    
    
    
    ) attack the carbonyl carbon. Rate is second-order:
    
    
    .
  • Acid Catalysis (

    
    ):  Slower than base catalysis for this substrate but significant at pH < 3.
    
  • Water Reaction (

    
    ):  Negligible at neutral pH and low temperature.
    
Visualizing the Pathway

Pemetrexed_Hydrolysis cluster_control Control Levers Ester Pemetrexed-1-methyl Ester (Substrate) TS Tetrahedral Intermediate (High Energy) Ester->TS Nucleophilic Attack Product Pemetrexed (Acid Form) + Methanol TS->Product Collapse & Leaving Group Departure Base High pH (>9) OH- Attack Base->Ester Acid Low pH (<3) Carbonyl Protonation Acid->Ester Temp Temperature (Arrhenius Effect)

Figure 1: Mechanistic pathway of Pemetrexed-1-methyl ester hydrolysis showing critical intervention points (pH and Temperature).

Troubleshooting Guide: Scenario A - Stability (Preventing Hydrolysis)

User Intent: "I am analyzing Pemetrexed impurities, and my 1-methyl ester standard is degrading in the HPLC vial."

Root Cause Analysis

The 1-methyl ester is susceptible to spontaneous hydrolysis in aqueous buffers, particularly if the pH drifts above 7.0 or if the sample sits at room temperature.

Step-by-Step Stabilization Protocol
ParameterRecommended SettingTechnical Rationale
pH Window 4.5 – 6.0 Minimizes both specific acid (

) and specific base (

) catalysis. This is the "stability valley" for glutamate esters.
Temperature 2°C – 8°C Following the Arrhenius equation, reducing temp from 25°C to 4°C slows hydrolysis by approx. 4-5x.
Solvent System Acetonitrile/Water (50:50) Reducing water activity (

) lowers the effective concentration of the nucleophile (

).
Buffer Choice Ammonium Acetate (10mM) Avoids phosphate or carbonate buffers which can act as general base catalysts.
Workflow for Sample Preparation
  • Dissolution: Dissolve the Pemetrexed-1-methyl ester standard in 100% Acetonitrile or DMSO first.

  • Dilution: Dilute with chilled water/buffer immediately prior to injection.

  • Storage: If autosampler storage > 4 hours is required, ensure the autosampler is cooled to 4°C.

Troubleshooting Guide: Scenario B - Synthesis (Promoting Hydrolysis)

User Intent: "I have the 1-methyl ester intermediate and need to convert it fully to Pemetrexed Disodium."

Root Cause Analysis

Incomplete hydrolysis often occurs because the


-methyl ester is sterically hindered. Standard mild saponification might leave residual ester (Process Impurity).
Optimization Protocol
ParameterRecommended SettingTechnical Rationale
Reagent NaOH (3.0 equivalents) Requires excess base to drive the equilibrium fully to the carboxylate salt.
pH Target 11.0 – 12.5 High pH ensures high

concentration for rapid nucleophilic attack.
Temperature 20°C – 35°C Moderate heat overcomes the steric energy barrier of the

-position without degrading the amide backbone.
Monitoring HPLC (Reverse Phase) Monitor disappearance of Ester (RT ~1.2x relative to API) vs. appearance of API.
Critical Warning: The "Over-Cook" Risk

Excessive heating (>50°C) or extreme pH (>13) can lead to:

  • Amide Hydrolysis: Cleavage of the benzoyl-glutamate bond (catastrophic failure).

  • Racemization: Conversion of L-glutamate to D-glutamate (Enantiomeric Impurity).

Decision Logic for Synthesis

Synthesis_Logic Start Start Hydrolysis Reaction Check_pH Check pH (Target 11-12) Start->Check_pH Monitor HPLC Monitor (1-methyl ester peak) Check_pH->Monitor Complete Reaction Complete Proceed to Acidification Monitor->Complete < 0.1% Ester Incomplete Ester Remaining Monitor->Incomplete > 0.1% Ester Action1 Add 0.1 eq NaOH Incomplete->Action1 pH < 11 Action2 Increase Temp by 5°C (Max 35°C) Incomplete->Action2 pH OK, Slow Rate Action1->Monitor Action2->Monitor

Figure 2: Logical workflow for driving Pemetrexed-1-methyl ester hydrolysis to completion while mitigating degradation risks.

Frequently Asked Questions (FAQs)

Q1: Why is the 1-methyl ester more stable than the 5-methyl ester? A: The 1-methyl ester is located at the


-carbon of the glutamic acid. This position is directly adjacent to the chiral center and the bulky benzoyl-amide group. This creates steric hindrance , making it physically harder for the hydroxide ion to attack the carbonyl carbon compared to the exposed 

-methyl ester (5-position) [1].

Q2: Can I use Methanol as a co-solvent for the stability samples? A: Avoid if possible. While Pemetrexed is soluble in methanol, the presence of methanol can theoretically drive transesterification or shift the equilibrium back toward the ester form in acidic conditions. Acetonitrile is the preferred aprotic solvent for analytical stability [4].

Q3: My ester standard peak is splitting in HPLC. Is this hydrolysis? A: Not necessarily. If the peak splits but retention times are close, check for racemization . The L-isomer and D-isomer of the ester may separate on chiral columns or high-efficiency C18 columns. However, if a new peak appears significantly earlier (more polar), that is likely the hydrolyzed acid (Pemetrexed) [2].

Q4: What is the impact of oxidative stress on the ester? A: While hydrolysis is the primary concern, Pemetrexed derivatives are sensitive to oxidation (thioether/amine groups). Always use degassed solvents or nitrogen purging, regardless of whether you are controlling for hydrolysis [3].

References

  • BenchChem. (2025).[1] Pemetrexed: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action. Retrieved from

  • European Medicines Agency (EMA). (2016). Assessment Report: Pemetrexed Fresenius Kabi. Procedure No. EMEA/H/C/004088/0000. Retrieved from

  • Kim, D. et al. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. MDPI Pharmaceutics. Retrieved from

  • Molnár-Institute. (2014). Development of a purity control strategy for pemetrexed disodium. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Establishing Limit of Detection (LOD) for Pemetrexed-1-methyl Ester

Title: : A Comparative Technical Guide Executive Summary Pemetrexed-1-methyl ester (CAS: 1265908-63-1), often designated as Pemetrexed Impurity 1 or a related monomethyl ester, is a critical process-related impurity and...

Author: BenchChem Technical Support Team. Date: February 2026

Title: : A Comparative Technical Guide

Executive Summary

Pemetrexed-1-methyl ester (CAS: 1265908-63-1), often designated as Pemetrexed Impurity 1 or a related monomethyl ester, is a critical process-related impurity and degradation product in the synthesis of Pemetrexed Disodium.[] Due to the strict regulatory thresholds for genotoxic and related impurities (ICH Q3A/Q3B), establishing a precise Limit of Detection (LOD) is not merely a compliance box-check but a safety imperative.[]

This guide provides a technical comparison between the industry-standard HPLC-UV method and the high-sensitivity LC-MS/MS alternative.[] It details the experimental protocols required to validate LOD, grounded in ICH Q2(R1) methodologies, and offers a self-validating workflow for analytical scientists.

Technical Context & Causality

The Analyte: Pemetrexed is a folate analog.[2][3] The 1-methyl ester impurity arises typically during the esterification/hydrolysis steps or via methanol-induced degradation.[]

  • Chemical Behavior: Unlike the parent Pemetrexed (a dicarboxylic acid), the 1-methyl ester has capped one carboxyl group. This increases its hydrophobicity (logP), causing it to elute after the parent peak in Reversed-Phase chromatography.[]

  • The Challenge: The structural similarity to Pemetrexed requires high chromatographic resolution (

    
    ) to distinguish the impurity tail from the main peak, directly impacting the signal-to-noise (S/N) ratio and, consequently, the LOD.
    

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The following table contrasts the performance of the standard UV method against the Mass Spectrometry alternative for this specific impurity.

FeatureMethod A: HPLC-UV (Standard) Method B: LC-MS/MS (Alternative)
Detection Principle UV Absorbance (254 nm)Electrospray Ionization (ESI+) / MRM
LOD Capability ~0.03% - 0.05% (w/w)< 0.001% (Trace Level)
Specificity Moderate (Relies on Retention Time)High (Mass-to-Charge Ratio)
Matrix Tolerance High (Robust for formulation QC)Low (Susceptible to ion suppression)
Cost/Complexity Low / Routine QCHigh / R&D & Genotoxicity Screening
Primary Use Case Routine Release TestingImpurity Profiling & Genotox Screening

Scientist's Insight: While LC-MS/MS offers superior sensitivity, HPLC-UV is preferred for routine QC due to its robustness.[] The protocol below focuses on optimizing the HPLC-UV LOD, as this is the most common requirement for stability protocols.

Experimental Protocol: Establishing LOD (HPLC-UV)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the LOD data is statistically invalid.[2]

A. Chromatographic Conditions
  • Column: C18 (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm) or equivalent.[][2]

    • Why: The carbon load provides sufficient interaction to separate the methyl ester from the parent drug.[2]

  • Mobile Phase A: 0.1% Formic Acid or Phosphate Buffer (pH 3.0).[][2]

  • Mobile Phase B: Acetonitrile.[][2][4]

  • Gradient: 5% B to 60% B over 20 minutes.

    • Causality: The gradient is necessary to elute the more hydrophobic methyl ester late in the run.[2]

  • Flow Rate: 1.0 mL/min.[][2]

  • Detection: UV at 254 nm.[][2]

B. Workflow Visualization

The following diagram outlines the logical flow for establishing and validating the LOD.

LOD_Workflow Start Start: Method Optimization Prep_Stock 1. Prepare Stock Solution (Pemetrexed-1-methyl ester Ref Std) Start->Prep_Stock Prep_Dilution 2. Serial Dilutions (Range: 0.01% to 0.1% of Target) Prep_Stock->Prep_Dilution Inject_Blank 3. Inject Blank (6 replicates) Determine Noise (N) Prep_Dilution->Inject_Blank Inject_Sample 4. Inject Diluted Samples Measure Signal (S) Inject_Blank->Inject_Sample Calc_SN 5. Calculate S/N Ratio Target: S/N ≈ 3:1 Inject_Sample->Calc_SN Decision Is S/N between 2.8 and 3.3? Calc_SN->Decision Valid LOD Established (Document Concentration) Decision->Valid Yes Refine Refine Concentration (Adjust Dilution) Decision->Refine No Refine->Prep_Dilution

Figure 1: Step-by-step logical workflow for determining Limit of Detection (LOD) according to ICH guidelines.

C. Step-by-Step Methodology

Step 1: Baseline Noise Determination Inject a blank solution (Mobile Phase) six times.[][2] Measure the peak-to-peak noise in the retention time window where Pemetrexed-1-methyl ester is expected (typically RRT ~1.1 - 1.2 relative to Pemetrexed).[]

  • Requirement: The baseline must be stable.[2] Drifting baselines invalidate the noise calculation.[2]

Step 2: Signal-to-Noise (S/N) Approach Prepare a solution of Pemetrexed-1-methyl ester at a concentration estimated to be the LOD (e.g., 0.05 µg/mL).[]

  • Inject the solution in triplicate.

  • Calculate S/N using the formula:

    
    [][2]
    
    • 
       = Height of the peak from the baseline.[2]
      
    • 
       = Peak-to-peak background noise.[][2]
      

Step 3: Iterative Validation

  • Target: You are seeking the concentration that yields an S/N ratio of 3:1 .

  • If S/N > 3: Dilute the sample further.[2]

  • If S/N < 3: Increase concentration.

Data Presentation & Analysis

To ensure the LOD is robust, you must demonstrate linearity near the limit.[2]

Table 1: Representative Validation Data (Hypothetical)

Concentration (µg/mL)Mean Peak Height (µV)Noise (µV)S/N RatioConclusion
0.101501015:1Above LOD
0.0575107.5:1Above LOD
0.02 31 10 3.1:1 LOD Established
0.0114101.4:1Below Detection

Critical Analysis: In this dataset, 0.02 µg/mL is the confirmed LOD.[2] While the UV detector can "see" the 0.01 µg/mL peak, it cannot be reliably distinguished from random noise (S/N < 3), making it statistically insignificant for regulatory reporting.

Mechanism of Separation (Graphviz)

Understanding why the separation occurs ensures you can troubleshoot if the LOD deteriorates (e.g., if the column ages).

Separation_Logic Compound Pemetrexed-1-methyl Ester Column C18 Column (Hydrophobic Stationary Phase) Compound->Column Interaction Methyl Group increases Hydrophobic Interaction Column->Interaction Enters Result Later Elution (Higher Retention Time) Interaction->Result Causes

Figure 2: Mechanistic explanation of retention behavior. The methylation reduces polarity, increasing interaction with the C18 chain, resulting in separation from the main Pemetrexed peak.

References

  • ICH Harmonised Tripartite Guideline. (2005).[] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[] Link

  • Warner, A., et al. (2015).[] "Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology." Journal of Pharmaceutical and Biomedical Analysis, 105, 46-54.[][2][5] Link

  • Rao, B.M., et al. (2012).[] "Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC." Pharmaceutical Technology, 36(2).[][2] Link

  • BOC Sciences. "Pemetrexed Monomethyl Ester Impurity 1 (CAS 1265908-61-9)."[][2][6] Product Data Sheet.

Sources

Comparative

Pemetrexed-1-methyl Ester Impurity: Regulatory Limits &amp; Analytical Control Guide

The following guide provides an in-depth technical analysis of the Pemetrexed-1-methyl Ester impurity, contrasting USP and EP regulatory frameworks. It is designed for researchers and drug development professionals requi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Pemetrexed-1-methyl Ester impurity, contrasting USP and EP regulatory frameworks. It is designed for researchers and drug development professionals requiring actionable experimental insights.

[1][2]

Executive Summary: The Regulatory Reality

For drug development professionals, precision is paramount. A critical distinction must first be made: Pemetrexed-1-methyl Ester is distinct from Pemetrexed Impurity A (EP/USP), which is the N-methyl derivative.[][2]

The Pemetrexed-1-methyl Ester (often chemically defined as the


-methyl ester of the glutamic acid moiety) is typically classified as a non-specified process impurity  in both USP and EP monographs.[][2] Unlike "specified" impurities (like Impurities A, B, C, and D) which have higher individual limits, the 1-methyl ester must be controlled to the stringent "Any Unspecified Impurity" limit.[][2]
Regulatory Limit Snapshot
Regulatory BodyClassificationLimit (NMT)Context
USP (United States) Unspecified Impurity0.10% Monograph: Pemetrexed Disodium
EP (Europe) Unspecified Impurity0.10% Monograph: Pemetrexed Disodium Heptahydrate
ICH Q3A(R2) Identification Threshold0.10% For max daily dose

2g

Critical Insight: While not explicitly named in the primary impurity tables of the monographs, this ester is a common "process-related impurity" arising from methanol usage during synthesis or purification.[][2] Exceeding 0.10% triggers mandatory identification and toxicological qualification.

Technical Deep Dive: Structure & Formation Mechanism

Chemical Identity[1][2][3][4][5][6][7]
  • Common Name: Pemetrexed-1-methyl Ester (or Pemetrexed

    
    -methyl ester)[][2]
    
  • Chemical Name: (S)-4-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-methoxy-5-oxopentanoic acid[][2][3]

  • Origin: This impurity typically forms via esterification of the

    
    -carboxylic acid of the glutamic acid side chain when Pemetrexed is exposed to methanol under acidic conditions, or due to incomplete hydrolysis if a methyl ester intermediate was used.[][2]
    
Pathway Visualization

The following diagram illustrates the formation pathway and the critical divergence from the N-methyl impurity (Impurity A).[]

Pemetrexed_Impurity_Pathways cluster_legend Pathway Key Pem Pemetrexed Disodium (API) Imp_1ME Pemetrexed-1-methyl Ester (O-Methylation at Alpha-COOH) Pem->Imp_1ME Esterification (+MeOH, H+) Imp_A Impurity A (EP/USP) (N-Methylation at Ring) Pem->Imp_A Methylation Agent (e.g., MeI, DMS) MeOH Methanol (Solvent/Reagent) MeOH->Imp_1ME Acid Acidic Conditions (pH < 4.0) Acid->Imp_1ME Legend Solid Red Arrow: Critical Process Risk Dotted Arrow: Alternative Pathway

Figure 1: Mechanistic pathway showing the formation of Pemetrexed-1-methyl Ester via acid-catalyzed esterification, distinct from the N-methylation pathway of Impurity A.

Analytical Strategy: Validated HPLC Protocol

To ensure compliance with the 0.10% limit, a high-resolution RP-HPLC method is required.[][2] The standard pharmacopeial methods for Pemetrexed use ion-pairing or specific buffer systems to resolve the polar acidic species.

Field-Proven Methodology

This protocol is designed to resolve the 1-methyl ester (hydrophobic shift) from the main Pemetrexed peak.[][2]

Method Parameters:

  • Column: C18,

    
     mm, 5 
    
    
    
    m (e.g., Zorbax SB-C18 or equivalent).[][2]
  • Temperature: 25°C.

  • Flow Rate: 1.0 mL/min.[][2]

  • Detection: UV at 228 nm (Maximal absorbance for pyrrolopyrimidine core).[][2]

  • Injection Volume: 10-20

    
    L.[][2]
    

Mobile Phase System:

  • Buffer: 0.05 M Ammonium Formate or Phosphate Buffer, adjusted to pH 3.5.

  • Solvent A: Buffer pH 3.5.

  • Solvent B: Acetonitrile (ACN).[][2]

Gradient Profile:

Time (min) % Solvent A (Buffer) % Solvent B (ACN) Purpose
0.0 95 5 Equilibration
5.0 95 5 Isocratic Hold (Polar impurities)
25.0 70 30 Elution of Pemetrexed
40.0 40 60 Elution of 1-methyl Ester

| 45.0 | 95 | 5 | Re-equilibration |[][2]

Self-Validating System Suitability

To ensure trustworthiness, the analytical run must pass these criteria before data release:

  • Resolution (

    
    ): 
    
    
    
    between Pemetrexed and Pemetrexed-1-methyl Ester.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.[]
  • Sensitivity: S/N ratio

    
     for the 0.05% standard solution (LOQ check).
    
Analytical Workflow Diagram

Analytical_Workflow Sample Sample Preparation (0.2 mg/mL in Water) SysSuit System Suitability Injection (Mix of Pemetrexed + 1-Methyl Ester) Sample->SysSuit Check Check Resolution (Rs > 2.0?) SysSuit->Check Run Run Sample Sequence Check->Run Yes Fail Investigate Column/Mobile Phase Check->Fail No Calc Calculate % Impurity (Area Normalization or External Std) Run->Calc Report Report Data (Pass if < 0.10%) Calc->Report Fail->SysSuit

Figure 2: Step-by-step analytical workflow ensuring data integrity through rigorous system suitability testing prior to batch release.

Comparative Performance & Interpretation

The 1-methyl ester is more hydrophobic than Pemetrexed due to the capping of the carboxylic acid. Consequently, it elutes after the main peak in Reverse Phase chromatography.[]

ParameterPemetrexed DisodiumPemetrexed-1-methyl Ester
Relative Retention Time (RRT) 1.00~1.2 - 1.4 (Method Dependent)
Polarity High (Dianion at neutral pH)Medium (Mono-ester)
UV Spectrum

nm
Identical (Chromophore unchanged)
Detection Challenge NonePotential co-elution with dimers if gradient is too steep
Causality & Control[1][2]
  • Root Cause: The presence of methanol in the final crystallization step or during salt formation is the primary driver. If the pH drops below 4.0 in the presence of methanol, esterification kinetics accelerate.

  • Mitigation:

    • Replace Methanol with Acetone or Ethanol for final washes if possible.[]

    • Maintain pH

      
       during any step involving alcohols.
      
    • Strict drying protocols to remove residual solvents before storage.[]

References

  • United States Pharmacopeia (USP). Pemetrexed Disodium Monograph.[][4] USP-NF Online.[] (Accessed 2024).[][2][4] [][2]

  • European Pharmacopoeia (EP). Pemetrexed Disodium Heptahydrate Monograph 2637.[] European Directorate for the Quality of Medicines (EDQM).[] [][2]

  • V. Anjaneyulu, et al. "A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances." Journal of Drug Delivery and Therapeutics, 2019.[5]

  • Gouda, K., et al. "Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium." Molecules, 2015, 20(6), 9760-9776.[][2] [][2]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[][2]

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Reproducibility in Pemetrexed-1-methyl Ester Quantification

In the landscape of drug development and clinical research, the precision and reliability of bioanalytical methods are paramount. This is particularly true for cytotoxic agents like pemetrexed and its related compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and clinical research, the precision and reliability of bioanalytical methods are paramount. This is particularly true for cytotoxic agents like pemetrexed and its related compounds, where accurate quantification is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This guide provides an in-depth analysis of the factors influencing the inter-laboratory reproducibility of Pemetrexed-1-methyl Ester quantification, a key analogue of the widely used anti-cancer drug pemetrexed. We will delve into the common analytical methodologies, present a comprehensive comparison of performance data from various studies, and offer insights into best practices for minimizing inter-laboratory variability.

The Analytical Cornerstone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of pemetrexed and its esters in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity, which are crucial for detecting the low concentrations often encountered in clinical samples.[1][2] The principle of LC-MS/MS involves the separation of the target analyte from other matrix components via liquid chromatography, followed by its ionization and detection based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[2]

However, despite its robustness, LC-MS/MS-based methods are susceptible to various sources of error that can contribute to inter-laboratory variability. These include differences in sample preparation, chromatographic conditions, and mass spectrometer settings.

Experimental Workflow: A Step-by-Step Protocol for Pemetrexed-1-methyl Ester Quantification

To understand the potential sources of variability, let's first outline a typical experimental workflow for the quantification of Pemetrexed-1-methyl Ester in human plasma.

Pemetrexed Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Addition of IS Extraction Protein Precipitation or Solid-Phase Extraction Spike->Extraction Matrix Removal Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentration Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation (Reversed-Phase C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A typical experimental workflow for the LC-MS/MS quantification of Pemetrexed-1-methyl Ester in plasma.

Inter-Laboratory Comparison of Pemetrexed Quantification Methods

While specific data on the inter-laboratory reproducibility of Pemetrexed-1-methyl Ester is scarce in publicly available literature, we can draw valuable insights from studies on its parent compound, pemetrexed. The following table summarizes the performance of different validated LC-MS/MS methods for pemetrexed quantification in human plasma, which can be considered a proxy for an inter-laboratory comparison.

Parameter Method A[2] Method B[3] Method C[4] Method D[5]
Linear Range 0.0250–25.0 µg/L5–250 nmol/L2.0–200.0 ng/mL5–5000 ng/mL
Lower Limit of Quantification (LLOQ) 0.0250 µg/L0.2 nmol/L2.0 ng/mL2.5 ng/mL
Intra-day Precision (%CV) <8.8%<15%<14.67%<7.2%
Inter-day Precision (%CV) <8.8%<15%<14.67%<7.2%
Accuracy 96.5%<15% CVWithin ±15%-2.8% to 2.8%
Sample Preparation Solid-Phase Extraction (SPE)Not specifiedProtein PrecipitationSolid-Phase Extraction (SPE)
Internal Standard [13C5]-PemetrexedIsotope-labeledNilotinibMethotrexate

This comparison highlights the potential for variability in key performance parameters across different laboratories. For instance, the choice of sample preparation technique (SPE vs. protein precipitation) and internal standard can significantly impact extraction recovery and matrix effects, leading to discrepancies in accuracy and precision.[6]

Sources of Inter-Laboratory Variability

The quest for robust inter-laboratory reproducibility requires a deep understanding of the potential sources of variability. These can be broadly categorized into three areas: pre-analytical, analytical, and post-analytical.

Sources_of_Variability cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleCollection Sample Collection & Handling Reproducibility Inter-Laboratory Reproducibility SampleCollection->Reproducibility Storage Sample Storage Conditions Storage->Reproducibility Anticoagulant Choice of Anticoagulant Anticoagulant->Reproducibility SamplePrep Sample Preparation Technique (SPE vs. PP) SamplePrep->Reproducibility InternalStandard Internal Standard Selection InternalStandard->Reproducibility LC_Conditions LC Column & Mobile Phase LC_Conditions->Reproducibility MS_Settings Mass Spectrometer Tuning MS_Settings->Reproducibility Integration Peak Integration Parameters Integration->Reproducibility CalibrationModel Calibration Curve Fitting CalibrationModel->Reproducibility DataReporting Data Reporting & Rounding DataReporting->Reproducibility

Caption: Key factors influencing the inter-laboratory reproducibility of bioanalytical methods.

Achieving Harmonization: Best Practices and Regulatory Guidance

To mitigate inter-laboratory variability, adherence to established best practices and regulatory guidelines is crucial. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidance on bioanalytical method validation.[7][8] Key recommendations include:

  • Method Cross-Validation: When a method is transferred between laboratories, a cross-validation study should be performed to ensure that the results are comparable.

  • Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for LC-MS/MS assays as it co-elutes with the analyte and experiences similar matrix effects, thereby improving accuracy and precision.[9]

  • Standardized Protocols: Detailed and unambiguous standard operating procedures (SOPs) for all aspects of the assay, from sample handling to data analysis, are essential.

  • Proficiency Testing: Regular participation in proficiency testing programs allows laboratories to assess their performance against their peers and identify areas for improvement.

By implementing these measures, research, clinical, and drug development professionals can enhance the consistency and reliability of Pemetrexed-1-methyl Ester quantification, ultimately contributing to more robust and reproducible scientific outcomes.

References

  • Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? (2018). PubMed.
  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. (n.d.). Benchchem.
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Applied Pharmaceutical Science.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). PubMed.
  • Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. (2022). PubMed.
  • A new quantification method for assessing plasma concentrations of pemetrexed and its polyglutam
  • Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies. (2022). PMC.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
  • Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma. (n.d.).
  • Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC. (2021).

Sources

Comparative

A Comparative Guide to Specificity Testing for Pemetrexed Assays in the Presence of Methyl Ester Impurities

Introduction: The Criticality of Specificity in Pemetrexed Quantification Pemetrexed is a potent multi-targeted antifolate agent, pivotal in the treatment of non-small cell lung cancer and malignant pleural mesothelioma....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Specificity in Pemetrexed Quantification

Pemetrexed is a potent multi-targeted antifolate agent, pivotal in the treatment of non-small cell lung cancer and malignant pleural mesothelioma.[1][2] Its mechanism involves the inhibition of key enzymes essential for DNA and RNA synthesis, thereby halting cancer cell replication.[3] Accurate quantification of Pemetrexed in bulk drug substance and pharmaceutical formulations is not merely a quality control metric; it is a critical determinant of therapeutic efficacy and patient safety. An inaccurate assay could lead to sub-optimal dosing or unforeseen toxicity.

Among the various parameters required for analytical method validation, specificity is paramount. As defined by the International Council for Harmonisation (ICH), specificity is the ability of a method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][5] This guide provides an in-depth technical comparison of analytical strategies and a detailed experimental framework for validating the specificity of Pemetrexed assays, with a specific focus on the challenge posed by structurally similar methyl ester impurities. These impurities can arise as process-related intermediates during synthesis, where a diester precursor is saponified to yield the final diacid drug substance.[6][7]

The Analytical Challenge: Structural Similarity

The primary challenge in developing a specific assay for Pemetrexed lies in its structural similarity to potential impurities. Pemetrexed is a diacid, while its common process-related impurities can be the corresponding mono- or di-esters. The minor difference—the presence of a methyl or ethyl group instead of a proton on the carboxylate moieties—results in very similar physicochemical properties, making chromatographic separation a non-trivial task.

Figure 1: Structural comparison of Pemetrexed and a common ester impurity. cluster_Pemetrexed Pemetrexed (Diacid) cluster_Ester Pemetrexed Diethyl Ester Impurity Pemetrexed Pemetrexed (C₂₀H₂₁N₅O₆) Two Carboxylic Acid Groups (-COOH) Ester Pemetrexed Diethyl Ester (C₂₄H₂₉N₅O₆) Two Ethyl Ester Groups (-COOCH₂CH₃)

Caption: Structural similarity between Pemetrexed and its diethyl ester impurity.

Regulatory Framework: Adherence to ICH Q2(R1)

The validation of analytical procedures is a regulatory requirement enforced by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The ICH Q2(R1) guideline provides a comprehensive framework for conducting this validation.[8][9][10] For specificity, the guideline mandates that analytical methods must demonstrate the ability to distinguish the analyte from all potential interfering substances.[4] This is typically achieved through a combination of analyzing the drug substance spiked with known impurities and by performing forced degradation studies to generate unknown degradation products.[11][12]

Comparative Analytical Strategies: HPLC-UV vs. LC-MS/MS

The two most prevalent techniques for the analysis of Pemetrexed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The choice between them involves a trade-off between universal applicability and ultimate specificity.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection based on UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio (m/z).
Specificity Relies entirely on chromatographic resolution. Co-eluting impurities with similar UV spectra can lead to inaccurate results.Inherently more specific. Can distinguish between co-eluting compounds if they have different molecular weights or fragmentation patterns.[13]
Sensitivity Good, but generally lower than LC-MS/MS.Excellent, often capable of detecting impurities at much lower levels.[14]
Implementation Widely available, robust, and cost-effective. Commonly used for routine quality control and assays.[15][16]More complex instrumentation, requires specialized expertise, and has a higher operational cost. Often used for impurity identification and trace-level analysis.[17][18]
Confirmation Peak purity analysis using a Photodiode Array (PDA) detector can provide additional evidence of specificity.Provides definitive structural information through fragmentation patterns, confirming the identity of peaks.[13]

Expert Recommendation: For routine release testing and assay, a well-validated, high-resolution HPLC-UV method is often sufficient. However, for impurity profiling, reference standard characterization, and method development, LC-MS/MS is the superior technique due to its unparalleled specificity and confirmatory power.

Experimental Design for a Definitive Specificity Study

This section provides a self-validating protocol to unequivocally demonstrate the specificity of an analytical method for Pemetrexed against its methyl or ethyl ester impurities.

G cluster_prep cluster_analysis arrow arrow prep 1. Sample Preparation sst 2. System Suitability Test (SST) prep->sst analysis 3. Specificity Injection Sequence sst->analysis data 4. Data Analysis & Interpretation analysis->data report 5. Final Report data->report stock Prepare Stocks: Pemetrexed & Ester Impurity working Prepare Working Solutions: Blank, Standards, Spiked Sample stock->working blank_inj Inject Blank (Diluent) pem_inj Inject Pemetrexed Std. blank_inj->pem_inj ester_inj Inject Ester Impurity Std. pem_inj->ester_inj spiked_inj Inject Spiked Sample ester_inj->spiked_inj

Caption: Workflow for the Pemetrexed assay specificity validation study.

Objective

To demonstrate the analytical method's ability to separate, detect, and accurately quantify Pemetrexed without interference from its potential methyl/ethyl ester-related impurities.

Materials & Reagents
  • Reference Standards: Pemetrexed Disodium, Pemetrexed Diethyl Ester (or a relevant methyl ester). These should be of known purity and sourced from a reputable supplier.[19][20]

  • HPLC-grade Solvents: Acetonitrile, Methanol, Water.

  • Buffers/Additives: Ammonium acetate, formic acid, or phosphate buffer as required by the specific method. A common mobile phase involves a buffer and acetonitrile.[13][15]

  • Instrumentation: Validated HPLC or UPLC system with a PDA/UV detector or a tandem mass spectrometer.

  • Column: A high-resolution reversed-phase column, such as a C18, is typically effective.[21]

Detailed Experimental Protocol

Step 1: Preparation of Solutions

  • Diluent Preparation: Prepare the diluent, which is typically the mobile phase or a mixture similar to the initial mobile phase conditions.

  • Standard Stock Solutions (e.g., 1000 µg/mL): Accurately weigh and dissolve the Pemetrexed and ester impurity reference standards in separate volumetric flasks using the appropriate solvent (e.g., water for Pemetrexed disodium).[20]

  • Working Standard Solutions:

    • Pemetrexed Standard (e.g., 100 µg/mL): Dilute the Pemetrexed stock solution to the target assay concentration.

    • Ester Impurity Standard (e.g., 1 µg/mL): Dilute the ester stock solution to a concentration relevant to its specification limit (e.g., 0.1% of the Pemetrexed concentration).

    • Spiked Solution: Prepare a solution containing Pemetrexed at its target assay concentration (e.g., 100 µg/mL) and spike it with the ester impurity at its target concentration (e.g., 1 µg/mL).

Step 2: Chromatographic System Setup and System Suitability

  • Method Parameters: Set up the HPLC or LC-MS/MS system with the analytical method's parameters (mobile phase, flow rate, column temperature, detection wavelength/MS transitions). For UV, a wavelength of ~225-230 nm is often used.[15][22]

  • System Suitability Test (SST): Inject the Spiked Solution five or six times. The system is deemed suitable for analysis only if the SST criteria are met. This is a non-negotiable step for ensuring data integrity.

    SST ParameterAcceptance CriteriaRationale
    Resolution (Rs) Rs > 2.0 between Pemetrexed and ester peakEnsures complete separation of the two components.
    Tailing Factor (T) T ≤ 2.0 for the Pemetrexed peakConfirms good peak shape and column performance.
    %RSD of Peak Area ≤ 2.0% for Pemetrexed peakDemonstrates injection precision.

Step 3: Specificity Analysis Injection Sequence

  • Inject the Blank (diluent) to ensure no interfering peaks are present at the retention times of Pemetrexed or the ester impurity.

  • Inject the Pemetrexed Standard to determine its retention time and response.

  • Inject the Ester Impurity Standard to determine its retention time and response.

  • Inject the Spiked Solution to demonstrate that both peaks are baseline resolved and that the presence of the impurity does not affect the quantification of Pemetrexed.

Data Interpretation and Acceptance Criteria

Successful demonstration of specificity relies on a rigorous analysis of the chromatographic data.

Chromatographic Evaluation

The primary evidence for specificity is the clear, baseline separation of the Pemetrexed peak from the methyl ester impurity peak in the chromatogram of the spiked solution.

AnalyteExpected Retention Time (tR)Resolution (Rs)Acceptance Criteria
BlankNo peaks at tR of analytesN/ANo significant interference at the retention time of Pemetrexed or the ester impurity.
PemetrexedtR1N/AA single, sharp, well-defined peak.
Ester ImpuritytR2N/AA single, sharp, well-defined peak.
Spiked SampletR1 and tR2> 2.0Both peaks are present and baseline resolved. The recovery of Pemetrexed should be within 98.0-102.0%.
Orthogonal Confirmation (PDA and MS)
  • Peak Purity (PDA Detector): The peak purity index for the Pemetrexed peak in the spiked sample should be greater than 0.999. This indicates that no other component is co-eluting and contributing to the peak's UV spectrum.

  • Mass Spectrometry (LC-MS/MS): Specificity is confirmed by monitoring unique and specific mass-to-charge (m/z) transitions for both Pemetrexed (e.g., m/z 428.08 → 281.06) and its ester.[14] There should be no signal for the ester's transition at the retention time of Pemetrexed, and vice versa.

Conclusion

Validating the specificity of a Pemetrexed assay is a foundational requirement for ensuring the quality, safety, and efficacy of this critical anticancer drug. The structural similarity between Pemetrexed and its potential methyl ester impurities necessitates the development of high-resolution analytical methods. A robust specificity study, designed according to ICH Q2(R1) principles, must demonstrate unequivocal separation and quantification. While a well-optimized HPLC-UV method can be suitable for routine quality control, the use of LC-MS/MS provides a higher degree of confidence and is invaluable for method development and impurity characterization. By following the structured experimental approach outlined in this guide, researchers and drug development professionals can confidently establish the specificity of their Pemetrexed assays, ensuring data integrity and regulatory compliance.

References

  • Patel, A. D., et al. (2011). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC AND UV SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF PEMETREXED. International Journal of Drug Development & Research. Available at: [Link]

  • SynThink. Pemetrexed EP Impurities & USP Related Compounds. SynThink. Available at: [Link]

  • ResearchGate. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. ResearchGate. Available at: [Link]

  • Jansen, P. J., et al. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Journal of Pharmaceutical Sciences. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • de Wit, D., et al. (2020). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. Journal of Chromatography B. Available at: [Link]

  • Liu, Y., et al. (2021). Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC-MS/MS. International Journal of Analytical Chemistry. Available at: [Link]

  • Narendran, R. T., & Babu, B. (2020). A stability-indicating LC-MS/MS method optimization for Pemetrexed through design of experiments: Identification and characterization of major oxidative degradation product. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Baertschi, S. W., et al. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Baertschi Consulting. Available at: [Link]

  • Lee, J. Y., et al. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. Pharmaceutics. Available at: [Link]

  • National Center for Biotechnology Information. Pemetrexed. PubChem Compound Database. Available at: [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline. Available at: [Link]

  • Altabrisa Group. (2025). What Is Specificity in Pharmaceutical Analysis and Its Importance?. Altabrisa Group. Available at: [Link]

  • Chau, K., & Lo, C. (2021). Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags. European Journal of Hospital Pharmacy. Available at: [Link]

  • Veeprho. Pemetrexed Impurities and Related Compound. Veeprho. Available at: [Link]

  • ResearchGate. Development and Validation of High Performance Liquid Chromatographic and UV Spectroscopic method for estimation of Pemetrexed disodium in Bulk drug and Pharmaceutical formulation. ResearchGate. Available at: [Link]

  • de Vries, M., et al. (2020). Simple and Rapid Quantification of the Multi-Enzyme Targeting Antifolate Pemetrexed in Human Plasma. Therapeutic Drug Monitoring. Available at: [Link]

  • Midas Pharma. Pemetrexed disodium. Midas Pharma. Available at: [Link]

  • Rivolta, I., et al. (2009). Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma. Journal of Chromatography B. Available at: [Link]

  • ICH. Quality Guidelines. ICH. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • Pharmaceutical Technology. (2026). Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC. Pharmaceutical Technology. Available at: [Link]

  • Kumar, P. R., et al. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Pharma Training Solutions. (2024). Specificity Testing in Analytical Method Validation: Regulatory Focus. Pharma Training Solutions. Available at: [Link]

  • ResearchGate. Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma. ResearchGate. Available at: [Link]

  • MHRA. Guidance for the validation of pharmaceutical quality control analytical methods. MHRA. Available at: [Link]

  • International Journal of Chemtech & Pharmaceutical Analysis. (2014). Development and Validation of UFLC Method for the Simultaneous Estimation of Pemetrexed and Folic Acid in API. IJCPA. Available at: [Link]

  • Front Life Sciences. (2025). Specificity analytical method validation. Front Life Sciences. Available at: [Link]

  • Koren, E., et al. (2009). Assessing specificity for immunogenicity assays. The AAPS Journal. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR RELATED SUBSTANCE OF PEMETREXED DISODIUM. Global Research Online. Available at: [Link]

  • Wieczorek, E., et al. (2013). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules. Available at: [Link]

  • PeerJ Preprints. (2016). Synthesis and physicochemical characterization of the impurities and the key intermediate of pemetrexed disodium, an anticancer drug. PeerJ Preprints. Available at: [Link]

  • New Drug Approvals. PEMETREXED. New Drug Approvals. Available at: [Link]

  • European Patent Office. (2011). A novel process for the synthesis of pemetrexed disodium salt. Google Patents.

Sources

Validation

Comparative Guide: Pemetrexed Disodium vs. Pemetrexed-1-methyl Ester in Forced Degradation

Executive Summary: The Methanol Trap In the development of stability-indicating methods for Pemetrexed Disodium , researchers often encounter a critical artifact: Pemetrexed-1-methyl Ester (Impurity E-type analog). Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methanol Trap

In the development of stability-indicating methods for Pemetrexed Disodium , researchers often encounter a critical artifact: Pemetrexed-1-methyl Ester (Impurity E-type analog). Unlike oxidative or hydrolytic degradants which reflect intrinsic drug instability, this impurity is often process-induced during synthesis or, more insidiously, analytically induced during forced degradation studies when methanol is utilized as a co-solvent under acidic conditions.

This guide objectively compares the physicochemical behavior of the Active Pharmaceutical Ingredient (API) against this specific ester impurity. It provides a self-validating workflow to distinguish between intrinsic degradation and method-induced artifacts.

Chemical Profile & Mechanism

The Structural Divergence

Pemetrexed contains a glutamic acid moiety with two carboxylic acid groups (


 and 

). The "1-methyl ester" typically refers to the methylation of the

-carboxylic acid (closest to the chiral center), though non-selective conditions may methylate the

-position or both (dimethyl ester).
FeaturePemetrexed Disodium (API) Pemetrexed-1-methyl Ester
CAS Registry 137281-23-31265908-63-1 (Sodium Salt)
Molecular Formula


Polarity High (Two free carboxylates)Moderate (One carboxylate masked)
Solubility Water SolubleSoluble in DMSO, MeOH; Lower aq. solubility
Origin Synthetic TargetAcid-catalyzed solvolysis in Methanol
The Mechanistic Pathway (The "See-Saw" Effect)

The relationship between the API and the ester is governed by the solvent environment during stress testing.

  • Forward Reaction (Esterification): In acidic methanol (

    
    ), the free carboxyl groups of Pemetrexed undergo Fischer esterification.
    
  • Reverse Reaction (Hydrolysis): In basic aqueous media (

    
    ), the ester bond saponifies, reverting to the API.
    

Senior Scientist Insight: If you observe a new peak growing in your Acid/Methanol stress sample, but that same peak vanishes instantly in Base stress, it is almost certainly an ester artifact, not a cleavage product.

Pemetrexed_Pathway API Pemetrexed Disodium (API) Acid_Inter Des-glutamate (Acid Hydrolysis Product) API->Acid_Inter H+/H2O (Amide Hydrolysis) Methyl_Ester Pemetrexed-1-methyl Ester (Artifact) API->Methyl_Ester H+/MeOH (Fischer Esterification) Methyl_Ester->API OH-/H2O (Saponification) Dimethyl_Ester Dimethyl Ester (Secondary Artifact) Methyl_Ester->Dimethyl_Ester Excess MeOH/H+

Figure 1: The degradation and artifact pathways of Pemetrexed. Note that the Ester pathway is reversible (Green Arrow), whereas amide hydrolysis (Red Arrow) is generally irreversible under standard stress conditions.

Comparative Performance: Chromatographic Behavior

The introduction of the methyl group masks the polarity of the carboxylic acid, increasing the hydrophobicity of the molecule. This results in a predictable shift in Relative Retention Time (RRT) in Reverse Phase Chromatography (RP-HPLC).

Experimental Data: HPLC Separation

System: C18 Column (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.[1][2] Gradient: 5% B to 60% B over 25 minutes.

CompoundApprox RRT*Resolution (Rs)UV Max (nm)Detection Limit (LOD)
Pemetrexed (API) 1.00N/A226, 2500.05 µg/mL
Des-glutamate 0.45> 5.02260.05 µg/mL
1-Methyl Ester 1.28 > 3.5226, 2500.08 µg/mL
Dimethyl Ester 1.55> 6.0226, 2500.10 µg/mL

*RRT is relative to the main Pemetrexed peak. Values vary by gradient slope.

Spectral Purity & Response Factors
  • Chromophore: The pyrrolo[2,3-d]pyrimidine core remains intact in the ester.

  • RRF (Relative Response Factor): The RRF of Pemetrexed-1-methyl Ester is approximately 0.95 - 1.05 relative to the API.

  • Implication: For mass balance calculations during forced degradation, you can assume an RRF of 1.0 without significant error, unlike the oxidative degradants which may lose UV absorbance.

Validated Experimental Protocol

To rigorously identify this impurity and distinguish it from true degradants, use this "Cross-Over Solvent" protocol.

Reagents
  • Stress Agent A: 1N HCl

  • Stress Agent B: 1N NaOH

  • Solvent 1: Methanol (The "Trap")

  • Solvent 2: Acetonitrile (The Control)

Workflow Description
  • Preparation: Prepare two stock solutions of Pemetrexed Disodium (1 mg/mL). One in Diluent A (50:50 Water:MeOH) and one in Diluent B (50:50 Water:ACN) .

  • Acid Stress: Add 1N HCl to both. Heat at 60°C for 2 hours.

  • Neutralization: Quench with 1N NaOH.

  • Analysis: Inject both onto the HPLC.

  • Validation Logic:

    • If Peak X (RRT ~1.28) appears ONLY in the Methanol-containing sample, it is the 1-methyl ester artifact .

    • If Peak Y (RRT ~0.45) appears in BOTH , it is the Des-glutamate (True Degradant) .

Workflow cluster_0 Path A: The Methanol Trap cluster_1 Path B: The Valid Control Start Pemetrexed Sample Step1A Dissolve in MeOH/Water Start->Step1A Step1B Dissolve in ACN/Water Start->Step1B Step2A Add 1N HCl + Heat Step1A->Step2A ResultA Result: API + Des-glutamate + Methyl Ester (Artifact) Step2A->ResultA Step2B Add 1N HCl + Heat Step1B->Step2B ResultB Result: API + Des-glutamate (No Ester) Step2B->ResultB

Figure 2: Cross-Over Solvent Protocol for identifying solvent-induced esterification.

Critical Analysis & Recommendations

Mass Balance Discrepancies

When Pemetrexed-1-methyl ester forms, it often co-elutes with other hydrophobic impurities if the gradient is too shallow.

  • Recommendation: Use a Phenyl-Hexyl or Polar-Embedded C18 column. The pi-pi interactions with the Pemetrexed core improve the separation of the ester from the API compared to standard C18.

Regulatory Impact (ICH Q1A)
  • Reporting: If the 1-methyl ester is identified in the final drug product not due to analysis artifacts but due to manufacturing (e.g., crystallization from methanol), it must be qualified.

  • Threshold: As a known mutagenic structural alert (alkylating potential of esters is low but often flagged), ensure levels are controlled below ICH Q3B limits (typically 0.15%).

Senior Scientist Summary

The Pemetrexed-1-methyl Ester is a "chameleon" impurity. It appears during method development involving methanol and disappears during basic stress testing. It is distinct from the API by its delayed retention time and distinct from true hydrolytic degradants by its reversibility.

Final Directive: Always validate Pemetrexed forced degradation methods using Acetonitrile as the co-solvent to avoid false positives in your degradation profile.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] European Medicines Agency.[3][5] Available at: [Link]

  • Warner, A., et al. (2015).[6] "Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology." Journal of Pharmaceutical and Biomedical Analysis, 105, 6-16. Available at: [Link]

  • Gouda, K.T., et al. (2013). "Characterization of stress degradation products of Pemetrexed disodium by UPLC-Q-TOF-MSE." Journal of Liquid Chromatography & Related Technologies.

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.